4-Hydroxyantipyrine-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3/i2D3 |
InChI Key |
SKVPTPMWXJSBTF-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)O)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 4-Hydroxyantipyrine-D3: Application in Modern Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Hydroxyantipyrine-D3, focusing on its core properties and principal application in research. It details the metabolic origin of its non-labeled analogue, its crucial role as an internal standard in quantitative bioanalysis, and the experimental protocols for its use.
Introduction: Understanding 4-Hydroxyantipyrine and its Deuterated Analog
4-Hydroxyantipyrine is a major human metabolite of Antipyrine, a compound widely used as a probe drug to investigate the activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) system.[1][2][3] The rate of formation of 4-Hydroxyantipyrine provides valuable insights into the oxidative capacity of specific CYP isoforms, primarily CYP3A4 and, to a lesser extent, CYP1A2.[1]
This compound is the stable isotope-labeled (deuterated) form of 4-Hydroxyantipyrine. In research, its primary and critical function is to serve as an ideal internal standard for the quantification of 4-Hydroxyantipyrine in biological matrices (e.g., plasma, urine) using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Its utility stems from the fact that it is chemically identical to the analyte of interest but has a different mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.
Chemical and Physical Properties
The fundamental properties of 4-Hydroxyantipyrine and its deuterated form are summarized below. The key difference is the increased molecular weight of the D3 variant due to the replacement of three hydrogen atoms with deuterium.
| Property | 4-Hydroxyantipyrine | This compound |
| Molecular Formula | C₁₁H₁₂N₂O₂[2][6] | C₁₁H₉D₃N₂O₂ |
| Molecular Weight | 204.23 g/mol [7] | ~207.25 g/mol |
| CAS Number | 1672-63-5[2][6][7] | Not broadly available |
| Appearance | Off-White to Beige Solid[7][8] | Not specified, assumed similar |
| Melting Point | 184-186 °C[7][8] | Not specified, assumed similar |
| Synonyms | 4-Hydroxyphenazone, NSC 174055[2][8][9] | 4-Hydroxyantipyrine-(methyl-D3) |
Metabolic Pathway of Antipyrine
To understand the importance of quantifying 4-Hydroxyantipyrine, it is essential to understand its origin within the metabolic pathway of its parent drug, Antipyrine. Antipyrine is metabolized by multiple CYP enzymes into several primary metabolites. The relative amounts of these metabolites excreted in urine can indicate the activity of different CYP subfamilies.[1][10]
The formation of 4-Hydroxyantipyrine is a key pathway, predominantly mediated by the CYP3A4 and CYP1A2 enzymes.[1]
Quantitative Data in Research
The disposition of Antipyrine metabolites has been quantified in numerous studies. The data highlights the significance of 4-Hydroxyantipyrine as a major product of metabolism.
Table 1: Urinary Excretion of Antipyrine Metabolites in Humans (% of Dose)
| Metabolite | Dose: 500 mg (52h urine)[11] | Dose: 10 mg/kg (Non-Smokers)[12] |
| Unchanged Antipyrine | 3.3 ± 1.2% | - |
| 4-Hydroxyantipyrine | 28.5 ± 2.2% | - |
| Norantipyrine | 16.5 ± 6.0% | - |
| 3-Hydroxymethylantipyrine | 35.1 ± 7.2% | 14.2 ± 1.9% |
| 3-Carboxyantipyrine | 3.3 ± 0.8% | - |
Table 2: Enzyme Kinetics of Antipyrine Biotransformation in Human Liver Microsomes [1]
| Metabolite Formation | Vmax (nmol/mg⁻¹/min⁻¹) | Km (mmol/L) |
| 4-Hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 |
| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |
Primary Use: Bioanalytical Workflow with Internal Standard
This compound is indispensable as an internal standard (IS) in quantitative assays. It is added at a known concentration to both calibration standards and unknown samples at the beginning of the workflow. Because the IS and the analyte behave almost identically during extraction, chromatography, and ionization, the ratio of the analyte's mass spectrometer signal to the IS's signal provides a highly reliable measure of the analyte's concentration.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of 4-Hydroxyantipyrine in human urine using this compound as an internal standard. This protocol is a composite based on common bioanalytical methods.[13][14][15][16]
A. Sample Preparation (Protein Precipitation & Dilution)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.
-
Add 20 µL of internal standard working solution (e.g., this compound at 1 µg/mL in methanol) and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for injection.
B. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 2% B, ramp to 75% B over 4 min, hold, and re-equilibrate[16] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| 4-Hydroxyantipyrine | Q1: 205.1 m/z -> Q3: 163.1 m/z (example transition) |
| This compound | Q1: 208.1 m/z -> Q3: 166.1 m/z (example transition) |
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
Conclusion
This compound is a specialized but essential tool in the field of drug metabolism and pharmacokinetics. While not a therapeutic agent itself, its role as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of 4-Hydroxyantipyrine. This enables researchers to reliably study the activity of key drug-metabolizing enzymes like CYP3A4, facilitating a deeper understanding of drug-drug interactions, individual metabolic capacities, and the effects of disease states on drug disposition. Its use exemplifies the sophisticated analytical techniques required in modern drug development and clinical research.
References
- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyantipyrine | C11H12N2O2 | CID 98889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4-Hydroxyantipyrine (HMDB0060878) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous determination of antipyrine, 4-hydroxyantipyrine, 3-hydroxymethylantipyrine and norantipyrine in urine by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyantipyrine | CAS 1672-63-5 | LGC Standards [lgcstandards.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. 错误页 [amp.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. gcms.cz [gcms.cz]
- 15. biotage.com [biotage.com]
- 16. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of 4-Hydroxyantipyrine-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Hydroxyantipyrine-D3, a deuterated analog of a major metabolite of the well-known drug antipyrine. The inclusion of deuterium atoms at the N-methyl position offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the synthetic strategy, detailed experimental protocols, and expected analytical data.
Introduction
4-Hydroxyantipyrine is the primary human metabolite of antipyrine, a compound historically used for its analgesic and antipyretic properties. The study of its metabolic fate is crucial for understanding drug-drug interactions and individual variations in drug metabolism, largely mediated by cytochrome P450 enzymes. Isotopically labeled analogs, such as this compound, are indispensable tools in such investigations. The deuterium label provides a distinct mass shift, allowing for precise differentiation from the unlabeled endogenous compound in biological matrices.
This guide details a two-step synthetic approach commencing with the deuteromethylation of the antipyrine precursor, 3-methyl-1-phenyl-2-pyrazolin-5-one, to yield Antipyrine-D3. This is followed by the regioselective hydroxylation at the C4-position of the pyrazolone ring to afford the target molecule, this compound.
Synthetic Strategy
The proposed synthesis is a two-step process designed for efficiency and control over the isotopic labeling and regiochemistry.
Step 1: Synthesis of Antipyrine-D3
The first step involves the N-methylation of 3-methyl-1-phenyl-2-pyrazolin-5-one using a deuterated methylating agent. Deuterated methyl iodide (CD₃I) is the reagent of choice for this transformation due to its commercial availability and high reactivity. The reaction proceeds via nucleophilic attack of the pyrazolone nitrogen onto the electrophilic deuteromethyl group.
Step 2: Synthesis of this compound
The second step is the hydroxylation of the synthesized Antipyrine-D3 at the electron-rich C4-position. This can be achieved using a chemical oxidizing agent. A common and effective method for this transformation is the use of potassium persulfate in an aqueous basic solution. This method provides a direct route to the desired 4-hydroxy derivative.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Antipyrine-D3
Materials:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir the mixture for 15 minutes at room temperature.
-
Add deuterated methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude Antipyrine-D3.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Antipyrine-D3.
Step 2: Synthesis of this compound
Materials:
-
Antipyrine-D3
-
Potassium persulfate (K₂S₂O₈)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a beaker, dissolve Antipyrine-D3 (1.0 eq) in a 1M aqueous solution of sodium hydroxide.
-
In a separate beaker, prepare a solution of potassium persulfate (2.0 eq) in water.
-
Add the potassium persulfate solution dropwise to the Antipyrine-D3 solution with vigorous stirring over a period of 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, cool the mixture in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | C₁₀H₁₀N₂O | 174.19 | White to off-white crystalline powder |
| Antipyrine-D3 | C₁₁H₉D₃N₂O | 191.25 | White crystalline powder |
| This compound | C₁₁H₉D₃N₂O₂ | 207.25 | Off-white to pale yellow solid |
Table 2: Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield (%) |
| 1 | Deuteromethylation | CD₃I, NaOH | Methanol | Reflux | 4 h | 85-95% |
| 2 | Hydroxylation | K₂S₂O₈, NaOH | Water | Room Temp. | 24 h | 40-60% |
Table 3: Analytical Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Antipyrine-D3 | 7.50-7.30 (m, 5H, Ar-H), 5.35 (s, 1H, C4-H), 2.25 (s, 3H, C5-CH₃) | 161.0 (C=O), 143.5, 134.5, 129.0, 125.5, 123.0 (Ar-C), 100.0 (C4), 35.0 (C5-CH₃) | [M+H]⁺ = 192.1 |
| This compound | 7.50-7.30 (m, 5H, Ar-H), 2.20 (s, 3H, C5-CH₃) | 165.0 (C=O), 155.0 (C4-OH), 143.0, 134.0, 129.0, 125.0, 122.5 (Ar-C), 110.0 (C5), 12.0 (C5-CH₃) | [M+H]⁺ = 208.1 |
Note: NMR data are predicted and may vary based on the solvent and instrument used. The absence of the N-CH₃ proton signal and the presence of a deuterated methyl group will be evident in the ¹H NMR and mass spectra, respectively.
Logical Relationships and Experimental Considerations
The successful synthesis of this compound relies on the careful execution of each step and consideration of potential side reactions.
Caption: Logical relationships in the synthesis of this compound.
Key Considerations:
-
Isotopic Purity: The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated methyl iodide used. It is crucial to use a starting material with high isotopic purity to ensure the desired level of deuteration in the final product.
-
Regioselectivity of Methylation: While N-methylation is the major product, there is a possibility of O-methylation as a side reaction. The choice of a polar protic solvent like methanol and a strong base favors N-alkylation.
-
Regioselectivity of Hydroxylation: The C4-position of the antipyrine ring is the most nucleophilic and, therefore, the most likely site of hydroxylation. However, other hydroxylated byproducts could be formed. Careful control of reaction conditions and thorough purification are necessary to isolate the desired C4-hydroxy isomer.
-
Reaction Monitoring: Close monitoring of both reaction steps by TLC is essential to determine the point of completion and to minimize the formation of byproducts.
-
Purification: Recrystallization is generally sufficient for the purification of Antipyrine-D3. However, column chromatography is recommended for the purification of this compound to separate it from any unreacted starting material and isomeric byproducts.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isotopic labeling of this compound. The described two-step synthetic route is based on established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The resulting deuterated compound will serve as a valuable tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, facilitating more precise and reliable studies. Careful attention to the experimental protocols and purification techniques will ensure the successful synthesis of this important research chemical.
4-Hydroxyantipyrine: A Key Metabolite in Antipyrine Biotransformation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, also known as phenazone, has long been utilized as a probe drug to investigate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system.[1][2] Its metabolism is complex, involving multiple pathways that lead to the formation of several key metabolites. Among these, 4-Hydroxyantipyrine stands out as a major product of antipyrine's biotransformation.[3][4][5] This technical guide provides a comprehensive overview of 4-Hydroxyantipyrine, focusing on its formation, pharmacokinetic profile, and the analytical methodologies used for its quantification. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical research.
Metabolic Formation of 4-Hydroxyantipyrine
The formation of 4-Hydroxyantipyrine is a critical step in the hepatic metabolism of antipyrine. This process is primarily catalyzed by the cytochrome P450 superfamily of enzymes.
Key Enzymes Involved
The hydroxylation of antipyrine to 4-Hydroxyantipyrine is predominantly mediated by CYP3A4 , with a lesser contribution from CYP1A2 .[6] Several studies involving human liver microsomes and specific CYP inhibitors have confirmed the significant role of these enzymes.[6] It has been shown that ketoconazole, a potent CYP3A4 inhibitor, can reduce the formation of 4-Hydroxyantipyrine by up to 80%.[6] Conversely, inducers of these enzymes can alter the metabolic profile of antipyrine. For instance, treatment with 3-methylcholanthrene, a known inducer of CYP1A enzymes, has been shown to increase the formation of 4-Hydroxyantipyrine in rats.[7]
The involvement of multiple CYP isoforms in antipyrine metabolism underscores its utility as a general probe for oxidative drug metabolism, though it may not be suitable for assessing the activity of a single, specific P450 enzyme.[6]
Metabolic Pathway
The metabolic conversion of antipyrine to 4-Hydroxyantipyrine is a Phase I oxidative reaction. This hydroxylation reaction introduces a hydroxyl group at the C4 position of the pyrazolone ring.
References
- 1. What is the mechanism of Antipyrine? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation and urinary pattern of 4,4'-dihydroxy-antipyrine, 4-hydroxy-antipyrine and 3-hydroxymethyl-antipyrine, as main metabolites of antipyrine in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 4-Hydroxyantipyrine (HMDB0060878) [hmdb.ca]
- 6. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of 4-Hydroxyantipyrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyantipyrine is the principal human metabolite of antipyrine, a probe drug historically used to assess hepatic drug-metabolizing enzyme activity. Understanding the metabolic pathways of 4-Hydroxyantipyrine is crucial for a complete characterization of antipyrine's pharmacokinetics and for evaluating potential drug-drug interactions. This technical guide provides an in-depth overview of the metabolism of 4-Hydroxyantipyrine, including the enzymes involved, quantitative metabolic data, and detailed experimental protocols.
Metabolic Pathways of 4-Hydroxyantipyrine
The metabolism of 4-Hydroxyantipyrine involves both Phase I and Phase II biotransformation reactions. The primary pathways are:
-
Formation from Antipyrine (Phase I): 4-Hydroxyantipyrine is formed through the hydroxylation of antipyrine. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP1A2 playing a lesser role.[1]
-
Further Hydroxylation (Phase I): 4-Hydroxyantipyrine can undergo a second hydroxylation to form 4,4'-dihydroxyantipyrine. While the specific enzymes responsible for this conversion are not definitively identified in the literature, it is plausible that CYP enzymes are involved.
-
Conjugation (Phase II): 4-Hydroxyantipyrine is also subject to Phase II conjugation reactions, leading to the formation of more water-soluble metabolites that are readily excreted. The formation of a 4-O-sulfate conjugate has been identified, indicating the involvement of sulfotransferases (SULTs). Glucuronide conjugates are also major metabolites of antipyrine, suggesting that UDP-glucuronosyltransferases (UGTs) are likely involved in the conjugation of 4-Hydroxyantipyrine as well.
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism of 4-Hydroxyantipyrine.
Table 1: Formation of 4-Hydroxyantipyrine from Antipyrine in Human Liver Microsomes [1]
| Parameter | Value |
| Vmax (nmol/mg/min) | 1.54 ± 0.08 |
| Km (mmol/L) | 39.6 ± 2.5 |
Table 2: Urinary Excretion of Antipyrine Metabolites in Humans (% of Dose)
| Metabolite | Percentage of Dose | Reference |
| 4-Hydroxyantipyrine | 30-40% | [2] |
| 4,4'-dihydroxyantipyrine | 3-6% | [2] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Antipyrine to 4,4'-dihydroxyantipyrine
Caption: Metabolic pathway of antipyrine.
General Workflow for In Vitro Metabolism Studies
Caption: In vitro metabolism workflow.
Experimental Protocols
Determination of Enzyme Kinetics in Human Liver Microsomes
This protocol is adapted from studies investigating the formation of 4-Hydroxyantipyrine from antipyrine.[1]
Objective: To determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of 4-Hydroxyantipyrine.
Materials:
-
Human liver microsomes (HLMs)
-
Antipyrine
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard for analytical quantification
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and varying concentrations of antipyrine.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
-
Analytical Quantification: Analyze the samples by HPLC-UV or LC-MS/MS to quantify the amount of 4-Hydroxyantipyrine formed.
-
Data Analysis: Plot the initial velocity of 4-Hydroxyantipyrine formation against the antipyrine concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Analysis of 4-Hydroxyantipyrine and its Metabolites by HPLC
This protocol provides a general framework for the analysis of 4-Hydroxyantipyrine and its metabolites in biological samples.
Objective: To separate and quantify 4-Hydroxyantipyrine and its metabolites.
Materials:
-
HPLC system with a UV or mass spectrometric detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient may need to be optimized.
-
Standards of 4-Hydroxyantipyrine and its potential metabolites (e.g., 4,4'-dihydroxyantipyrine)
-
Internal standard
Procedure:
-
Sample Preparation: Prepare samples as described in the enzyme kinetics protocol or use appropriate extraction methods for the specific biological matrix (e.g., urine, plasma).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer and organic modifier is often used to achieve optimal separation. For example, a gradient from 10% to 90% acetonitrile in water with 0.1% formic acid over 15 minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analytes have significant absorbance (e.g., 254 nm) or by mass spectrometry for higher sensitivity and specificity.
-
-
Calibration Curve: Prepare a series of calibration standards of the analytes and the internal standard in the same matrix as the samples.
-
Quantification: Analyze the samples and calibration standards. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the analytes in the samples from the calibration curve.
Conclusion
The metabolism of 4-Hydroxyantipyrine is a multi-step process involving both Phase I and Phase II enzymatic reactions. While the formation from its parent compound, antipyrine, is well-characterized, further investigation is needed to fully elucidate the specific enzymes responsible for its subsequent hydroxylation and to comprehensively profile all its conjugation products. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the metabolic fate of this significant metabolite. A thorough understanding of 4-Hydroxyantipyrine metabolism will contribute to a more complete picture of drug metabolism and its implications in drug development and clinical practice.
References
Enzymatic formation of 4-Hydroxyantipyrine in vivo
An In-Depth Technical Guide on the Enzymatic Formation of 4-Hydroxyantipyrine in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antipyrine, a once widely used analgesic and antipyretic, has found a lasting role in clinical pharmacology as a probe drug to assess the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The formation of its principal metabolite, 4-hydroxyantipyrine, is a critical pathway in its clearance and serves as an indicator of hepatic oxidative capacity. This technical guide provides a comprehensive overview of the enzymatic processes governing the in vivo formation of 4-hydroxyantipyrine, with a focus on the involved enzymes, reaction kinetics, and experimental methodologies for its study.
Introduction
The biotransformation of xenobiotics is a fundamental aspect of drug development, influencing a compound's efficacy, safety, and pharmacokinetic profile. Antipyrine has been extensively used as a model substrate to study the activity of various drug-metabolizing enzymes. Its metabolism is complex, leading to several metabolites, with 4-hydroxyantipyrine being a major product of phase I oxidation. Understanding the enzymatic basis of 4-hydroxyantipyrine formation is crucial for interpreting drug-drug interactions and individual variations in drug metabolism.
The Metabolic Pathway of Antipyrine to 4-Hydroxyantipyrine
The primary route of antipyrine metabolism is hepatic oxidation, catalyzed by the cytochrome P450 mixed-function oxidase system. The hydroxylation of antipyrine at the C4 position results in the formation of 4-hydroxyantipyrine. This metabolite is subsequently conjugated, primarily with glucuronic acid, to facilitate its excretion in the urine.[1]
Key Enzymes Involved
Multiple cytochrome P450 isoenzymes have been implicated in the metabolism of antipyrine. However, the 4-hydroxylation pathway is predominantly catalyzed by:
-
CYP3A4: This is the main enzyme responsible for the formation of 4-hydroxyantipyrine in human liver microsomes.[2] Inhibition studies using antibodies against CYP3A4 have demonstrated a significant reduction in 4-hydroxyantipyrine formation, ranging from 25% to 65%.[2]
-
CYP1A2: This isoenzyme also contributes to the 4-hydroxylation of antipyrine, although to a lesser extent than CYP3A4.[2]
-
Other CYPs: While CYP3A4 and CYP1A2 are the primary catalysts, other isoforms such as CYP2B6, CYP2C8, CYP2C9, and CYP2C18 may also play a minor role.[2]
The involvement of multiple enzymes makes antipyrine a non-specific probe for any single CYP isoenzyme.[2]
Quantitative Data on 4-Hydroxyantipyrine Formation
The following tables summarize key quantitative data from in vivo and in vitro studies on the formation of 4-hydroxyantipyrine.
Table 1: Michaelis-Menten Kinetics in Human Liver Microsomes
| Metabolite | Vmax (nmol/mg/min) | Km (mmol/L) |
| 4-Hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 |
| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |
Data from Engel et al. (1996)[2]
Table 2: Urinary Excretion of Antipyrine Metabolites in Humans (as % of dose)
| Metabolite | Dose: 500 mg (n=5) |
| 4-Hydroxyantipyrine | 28.5 ± 2.2 |
| Norantipyrine | 16.5 ± 6.0 |
| 3-Hydroxymethylantipyrine | 35.1 ± 7.2 |
| Unchanged Antipyrine | 3.3 ± 1.2 |
| 3-Carboxy-antipyrine | 3.3 ± 0.8 |
Data from Eichelbaum et al. (1981)[1]
Table 3: Urinary Excretion of Hydroxylated Antipyrine Metabolites in Humans and Rats (as % of dose)
| Metabolite | Man | Rat |
| 4-Hydroxyantipyrine | 35-40% | 15-31% |
| 3-Hydroxymethylantipyrine | 13-17% | 22-28% |
| 4,4'-Dihydroxy-antipyrine | 3-6% | 11-18% |
Data from Böttcher et al. (1982)[3]
Experimental Protocols
This section details the methodologies for key experiments used to study the formation of 4-hydroxyantipyrine.
In Vitro Enzyme Kinetics in Human Liver Microsomes
This protocol is based on the methods described by Engel et al. (1996).[2]
Objective: To determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of 4-hydroxyantipyrine from antipyrine in human liver microsomes.
Materials:
-
Human liver microsomes
-
Antipyrine
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing human liver microsomes (e.g., 0.25 mg/mL), antipyrine at various concentrations (e.g., 0.5 to 50 mmol/L), and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 20 minutes) with shaking.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
HPLC Analysis: Analyze the formation of 4-hydroxyantipyrine in the supernatant using a validated HPLC-UV method.
-
Data Analysis: Plot the rate of 4-hydroxyantipyrine formation against the antipyrine concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
In Vivo Metabolite Profiling in Humans
This protocol is a generalized procedure based on studies investigating antipyrine metabolism in human subjects.[1][3]
Objective: To quantify the urinary excretion of 4-hydroxyantipyrine and other metabolites following oral administration of antipyrine.
Materials:
-
Antipyrine for oral administration
-
Urine collection containers
-
β-Glucuronidase/arylsulfatase (for hydrolysis of conjugates)
-
Reagents for extraction (e.g., organic solvents)
-
Analytical standards for antipyrine and its metabolites
-
TLC or HPLC system for quantification
Procedure:
-
Subject Recruitment and Dosing: Recruit healthy volunteers with informed consent. Administer a single oral dose of antipyrine (e.g., 500 mg).
-
Urine Collection: Collect urine samples at timed intervals (e.g., 0-8h, 8-24h, 24-48h) for a total of 48-72 hours. Measure and record the volume of each collection.
-
Sample Pre-treatment (Hydrolysis): To measure the total amount of each metabolite (free and conjugated), treat urine aliquots with β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate conjugates. Acid hydrolysis can also be employed.[3]
-
Extraction: Extract the deconjugated metabolites from the urine using a suitable organic solvent.
-
Quantification: Analyze the extracted samples using a validated analytical method, such as thin-layer chromatography (TLC) with UV densitometry or high-performance liquid chromatography (HPLC).[3]
-
Calculation: Calculate the amount of each metabolite excreted in the urine over the collection period and express it as a percentage of the administered dose.
Regulation of 4-Hydroxyantipyrine Formation
The formation of 4-hydroxyantipyrine is subject to regulation by various factors that influence the expression and activity of CYP3A4 and CYP1A2.
-
Genetic Polymorphisms: Variations in the genes encoding CYP enzymes can lead to inter-individual differences in metabolic activity.
-
Enzyme Induction: Co-administration of drugs that are inducers of CYP3A4 (e.g., rifampicin, carbamazepine) or CYP1A2 (e.g., omeprazole, tobacco smoke) can increase the rate of 4-hydroxyantipyrine formation.[4][5]
-
Enzyme Inhibition: Co-administration of inhibitors of CYP3A4 (e.g., ketoconazole, grapefruit juice) or CYP1A2 (e.g., fluvoxamine) can decrease the rate of 4-hydroxyantipyrine formation.[2][5]
Conclusion
The enzymatic formation of 4-hydroxyantipyrine is a well-characterized metabolic pathway, primarily mediated by CYP3A4 and to a lesser extent by CYP1A2. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with antipyrine as a probe drug or studying the impact of new chemical entities on major drug-metabolizing enzymes. The susceptibility of this pathway to induction, inhibition, and genetic variation underscores the importance of considering these factors in clinical study design and interpretation.
References
- 1. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation and urinary pattern of 4,4'-dihydroxy-antipyrine, 4-hydroxy-antipyrine and 3-hydroxymethyl-antipyrine, as main metabolites of antipyrine in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of enzyme induction on antipyrine metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fastercapital.com [fastercapital.com]
In-Depth Technical Guide: 4-Hydroxyantipyrine-D3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxyantipyrine-D3, a deuterated metabolite of the probe drug antipyrine. It is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and related fields. This guide covers the commercial availability of this compound, with a focus on custom synthesis, and provides detailed experimental protocols for its analysis.
Commercial Availability and Suppliers
Below is a table summarizing key companies that offer custom synthesis of deuterated compounds. Researchers are encouraged to contact these suppliers directly to inquire about the synthesis of this compound.
| Supplier | Service | Key Features | Website |
| Cambridge Isotope Laboratories, Inc. | Custom Synthesis | World leader in stable isotope-labeled compounds, cGMP production capabilities.[1][2][3] | --INVALID-LINK-- |
| Toronto Research Chemicals (TRC) | Custom Synthesis | Manufactures complex organic chemicals for biomedical research, extensive catalog of stable labeled standards.[4][5] | --INVALID-LINK-- |
| Alsachim, a Shimadzu Group Company | Custom Synthesis | Specializes in stable isotope-labeled internal standards, metabolites, and building blocks for bioanalysis.[6][7][8] | --INVALID-LINK-- |
| Cerilliant Corporation | Custom Reference Materials | Provides certified reference materials, including stable-isotope labeled compounds for various testing applications.[9][10] | --INVALID-LINK-- |
| Revvity | Stable Isotope Labeling Services | Offers custom synthesis of stable isotope-labeled chemicals with technical support throughout the process.[11] | --INVALID-LINK-- |
| Alfa Chemistry | Custom Synthesis Service | Provides custom synthesis of deuterated compounds, including starting materials, intermediates, and final products.[12] | --INVALID-LINK-- |
Antipyrine Metabolism Signaling Pathway
Antipyrine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes into several major metabolites, including 4-hydroxyantipyrine. The metabolic pathway is a key area of study in drug development to understand enzyme kinetics and potential drug-drug interactions.
References
- 1. Cambridge Isotope Laboratories, Inc. - Home [isotope.lookchem.com]
- 2. leadiq.com [leadiq.com]
- 3. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 4. Toronto Research Chemicals - Home [toronto.lookchem.com]
- 5. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]
- 6. cphi-online.com [cphi-online.com]
- 7. rdchemicals.com [rdchemicals.com]
- 8. Alsachim - Company Profile and Products | Metoree [us.metoree.com]
- 9. Home - Cerilliant [cerilliant.com]
- 10. Cerilliant Corporation - Wikipedia [en.wikipedia.org]
- 11. revvity.com [revvity.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Hydroxyantipyrine using 4-Hydroxyantipyrine-D3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyantipyrine is a major metabolite of antipyrine, a compound frequently used as a probe drug to investigate drug metabolism activities, particularly those mediated by cytochrome P450 (CYP) enzymes. Accurate and robust quantification of 4-Hydroxyantipyrine in biological matrices is crucial for pharmacokinetic studies and for assessing liver enzyme function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard, such as 4-Hydroxyantipyrine-D3, is highly recommended for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization characteristics of the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results.
These application notes provide a detailed protocol for the quantification of 4-Hydroxyantipyrine in human plasma using this compound as an internal standard. The described method is suitable for regulated bioanalysis in drug development and clinical research settings.
Metabolic Pathway of Antipyrine
Antipyrine undergoes extensive metabolism in the liver, primarily mediated by various cytochrome P450 enzymes, to form several metabolites. The formation of 4-Hydroxyantipyrine is a key metabolic pathway. Understanding this pathway is essential for interpreting the results of pharmacokinetic studies.
Metabolism of Antipyrine to 4-Hydroxyantipyrine.
Experimental Protocol
This protocol outlines a robust LC-MS/MS method for the quantification of 4-Hydroxyantipyrine in human plasma.
Materials and Reagents
-
4-Hydroxyantipyrine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
The following protein precipitation method is a simple and effective procedure for extracting 4-Hydroxyantipyrine from plasma samples.
Sample preparation workflow.
Procedure:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Collision Energies
Note: The following MRM transitions are proposed based on the known mass of 4-Hydroxyantipyrine and fragmentation patterns of structurally similar compounds. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxyantipyrine | 205.1 | To be determined | To be optimized |
| This compound | 208.1 | To be determined | To be optimized |
Based on the analysis of the related compound 4-methylamino antipyrine, a likely product ion would result from the cleavage of the pyrazolone ring, however, this must be confirmed experimentally.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize representative data that should be obtained during method validation.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 80 | 85 - 115 |
| High QC | 800 | > 80 | 85 - 115 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of 4-Hydroxyantipyrine in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data in bioanalytical studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. Proper method validation is essential before applying this protocol to clinical or regulated studies.
Application Note: Quantification of 4-Hydroxyantipyrine in Plasma using a Validated LC-MS/MS Method with 4-Hydroxyantipyrine-D3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 4-Hydroxyantipyrine in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes a stable isotope-labeled internal standard, 4-Hydroxyantipyrine-D3, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure. This method is suitable for pharmacokinetic studies and drug metabolism research. All quantitative data from a comprehensive method validation are presented in tabular format for clarity and easy assessment.
Introduction
4-Hydroxyantipyrine is a major metabolite of antipyrine, a probe drug frequently used to assess the activity of various cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2C8/9, and CYP3A4.[1] Accurate quantification of 4-Hydroxyantipyrine in plasma is crucial for understanding drug metabolism pathways and for clinical pharmacology studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document outlines a fully validated method for this purpose.
Metabolic Pathway of Antipyrine to 4-Hydroxyantipyrine
Antipyrine undergoes phase I metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of 4-Hydroxyantipyrine is a key metabolic route.
Metabolism of Antipyrine to 4-Hydroxyantipyrine.
Experimental
Materials and Reagents
-
4-Hydroxyantipyrine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm or equivalent
LC-MS/MS Method
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) -> Q3 (m/z) |
| 4-Hydroxyantipyrine | 205.1 -> 162.1 |
| This compound (IS) | 208.1 -> 165.1 |
DP = Declustering Potential, CE = Collision Energy
Sample Preparation
The following workflow outlines the protein precipitation method for plasma samples.
Protein precipitation workflow for plasma samples.
Standard Curve and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 4-Hydroxyantipyrine. A typical range is 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Method Validation
The bioanalytical method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Details
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results are summarized in the table below.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low | 3 | 5.2 | 102.1 | 6.5 | 101.7 |
| Medium | 100 | 4.1 | 98.9 | 5.3 | 99.8 |
| High | 800 | 3.5 | 101.5 | 4.7 | 100.9 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.
Recovery and Matrix Effect
The extraction recovery of 4-Hydroxyantipyrine and the matrix effect were assessed at three QC levels.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| Medium | 100 | 95.1 | 101.2 |
| High | 800 | 94.3 | 99.5 |
Acceptance criteria: Consistent and reproducible recovery. Matrix effect within an acceptable range (typically 85-115%).
Stability
The stability of 4-Hydroxyantipyrine in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability Data
| Stability Condition | Duration | Mean Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | 96.8 |
| Short-Term (Room Temp) | 6 hours | 98.2 |
| Long-Term (-80 °C) | 30 days | 95.5 |
| Post-Preparative (Autosampler) | 24 hours | 99.1 |
Acceptance criteria: Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of 4-Hydroxyantipyrine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making it well-suited for regulated bioanalysis in clinical and research settings. The simple protein precipitation sample preparation allows for high-throughput analysis. The method has been thoroughly validated and meets the stringent requirements of regulatory guidelines.
References
Application Notes and Protocols for the Analytical Determination of 4-Hydroxyantipyrine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine is a probe drug extensively utilized in clinical pharmacology to assess the activity of various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The analysis of its metabolites, particularly 4-hydroxyantipyrine (4-HA), provides valuable insights into the oxidative capacity of the liver. This document provides detailed application notes and protocols for the quantitative analysis of 4-hydroxyantipyrine and other major antipyrine metabolites in biological matrices. The methodologies described herein are essential for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine development.
Antipyrine is metabolized by multiple CYP enzymes, including CYP1A2, CYP2C8/9, CYP2B6, and CYP3A4, into several key metabolites: 4-hydroxyantipyrine (4-HA), 3-hydroxymethylantipyrine (3-HMA), and norantipyrine (NORA)[1]. The formation of 4-HA is primarily catalyzed by CYP3A4 and to a lesser extent by CYP1A2[1]. These metabolites are often excreted in urine as glucuronide conjugates, necessitating a hydrolysis step for accurate quantification of the total metabolite concentration[2][3].
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of antipyrine and its primary metabolites.
Metabolic Pathway of Antipyrine
The metabolic conversion of antipyrine to its primary metabolites is a key indicator of hepatic drug-metabolizing enzyme activity. The following diagram illustrates the main metabolic pathways.
Experimental Workflow for Sample Analysis
The general workflow for the analysis of 4-hydroxyantipyrine and other metabolites from biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Detailed Experimental Protocols
Sample Preparation from Urine
This protocol is adapted for the analysis of total (free and conjugated) antipyrine metabolites in urine.
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
0.2 M Acetate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Internal Standard (e.g., phenacetin)
Protocol:
-
To 1 mL of urine, add an appropriate amount of internal standard.
-
Add 1 mL of 0.2 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for at least 3 hours (overnight incubation is also acceptable) to ensure complete hydrolysis of glucuronide conjugates.[2]
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase and inject into the HPLC system.
HPLC Method for Simultaneous Determination
This method allows for the simultaneous determination of antipyrine, 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile and 0.05 M potassium phosphate buffer (pH 4.5) in a gradient or isocratic elution. A common starting point is a 15:85 (v/v) ratio of acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes typical performance characteristics of an HPLC method for the analysis of antipyrine and its metabolites. Actual values may vary depending on the specific instrumentation and laboratory conditions.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Antipyrine | ~12.3 | 0.5 - 100 | ~10 | ~30 | >90 |
| 4-Hydroxyantipyrine | ~5.1 | 0.5 - 100 | ~15 | ~50 | >90 |
| Norantipyrine | ~8.9 | 0.5 - 100 | ~20 | ~60 | >85 |
| 3-Hydroxymethylantipyrine | ~6.7 | 0.5 - 100 | ~15 | ~50 | >90 |
Note: Retention times are approximate and can vary based on the specific column and mobile phase composition used.
LC-MS/MS for Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity and selectivity, such as analysis in plasma or low-concentration samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5]
Sample Preparation from Plasma
Materials:
-
Plasma sample
-
Acetonitrile
-
Internal Standard (stable isotope-labeled analog if available)
Protocol:
-
To 100 µL of plasma, add an appropriate amount of internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Antipyrine | 189.1 | 105.1 |
| 4-Hydroxyantipyrine | 205.1 | 162.1 |
| Norantipyrine | 175.1 | 132.1 |
| 3-Hydroxymethylantipyrine | 205.1 | 158.1 |
Note: The specific m/z values for precursor and product ions should be optimized for the instrument used.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 4-hydroxyantipyrine and other major metabolites of antipyrine. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the biological matrix. Proper sample preparation, including enzymatic hydrolysis for urine samples, is critical for accurate results. These protocols are foundational for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of antipyrine and its main metabolites 3-hydroxymethylantipyrine, norantipyrine and 4-hydroxyantipyrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC determination of antipyrine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
Application Notes and Protocols for 4-Hydroxyantipyrine-D3 in Pharmacokinetic Studies of Antipyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine has long been utilized as a probe drug to assess hepatic oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Its pharmacokinetic profile provides valuable insights into the activity of various CYP isoforms. Accurate and precise quantification of antipyrine and its metabolites is crucial for these studies. 4-Hydroxyantipyrine is a major metabolite of antipyrine, and its formation is a key indicator of CYP1A2 and CYP2C family activity.[1] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response.[2] 4-Hydroxyantipyrine-D3, a deuterated analog of 4-hydroxyantipyrine, serves as an ideal internal standard for the accurate quantification of this major metabolite, and by extension, for the reliable pharmacokinetic modeling of antipyrine.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of antipyrine.
Metabolic Pathway of Antipyrine
The metabolism of antipyrine is complex, involving several CYP enzymes that produce a range of metabolites. The major metabolic pathways include 4-hydroxylation, 3-hydroxymethylation, and N-demethylation.
Application of this compound in Pharmacokinetic Analysis
This compound is an ideal internal standard for the quantification of 4-hydroxyantipyrine in biological matrices for several reasons:
-
Similar Physicochemical Properties: It co-elutes with the unlabeled analyte during chromatography, ensuring that it experiences similar matrix effects.
-
Mass Difference: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry, allowing for separate quantification from the endogenous analyte.
-
Chemical Identity: Its chemical behavior during sample extraction and ionization is nearly identical to the analyte, leading to accurate correction for sample losses and ionization suppression or enhancement.
Quantitative Data from Antipyrine Pharmacokinetic Studies
The following tables summarize key quantitative data related to antipyrine metabolism and analysis.
Table 1: Urinary Excretion of Antipyrine and its Major Metabolites in Humans
| Metabolite | Percentage of Administered Dose Excreted in Urine | Reference |
| Unchanged Antipyrine | ~3-5% | [3] |
| 4-Hydroxyantipyrine | ~30-40% | [1] |
| 3-Hydroxymethylantipyrine | ~10-15% | [1] |
| Norantipyrine | ~6-12% | [3] |
| 4,4'-Dihydroxyantipyrine | ~3-6% | [1] |
Table 2: Typical LC-MS/MS Parameters for the Analysis of 4-Hydroxyantipyrine
| Parameter | Typical Value |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation from other metabolites |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Precursor ion (m/z) -> Product ion (m/z) |
| MRM Transition (IS) | Precursor ion (m/z) -> Product ion (m/z) |
| Collision Energy | Optimized for each transition |
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through established methods of deuteration. A common approach involves the deuteration of a suitable precursor. The following is a generalized synthetic scheme.
Protocol 2: Quantification of 4-Hydroxyantipyrine in Human Plasma using LC-MS/MS
This protocol outlines a method for the extraction and quantification of 4-hydroxyantipyrine from human plasma samples.
Materials:
-
Human plasma samples
-
4-Hydroxyantipyrine analytical standard
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation Workflow:
Procedure:
-
Sample Spiking: To 200 µL of plasma sample, standard, or quality control sample, add 20 µL of the this compound internal standard solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Calibration Curve and Quality Control:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 4-hydroxyantipyrine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with 1/x² weighting is typically used.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-hydroxyantipyrine in biological matrices. This approach is essential for accurate pharmacokinetic studies of antipyrine, enabling researchers and clinicians to obtain high-quality data for the assessment of hepatic drug metabolism. The detailed protocols and workflows provided herein serve as a comprehensive guide for the implementation of this methodology in a research or drug development setting.
References
- 1. Quantitation and urinary pattern of 4,4'-dihydroxy-antipyrine, 4-hydroxy-antipyrine and 3-hydroxymethyl-antipyrine, as main metabolites of antipyrine in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
Application Note: Optimization of LC-MS/MS Parameters for the Detection of 4-Hydroxyantipyrine-D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive and selective detection of 4-Hydroxyantipyrine-D3. This deuterated internal standard is crucial for the accurate quantification of 4-Hydroxyantipyrine, a major metabolite of the probe drug antipyrine, in various biological matrices.[1][2] The described methodologies cover mass spectrometry tuning, chromatographic separation, and sample preparation, enabling researchers to develop robust and reliable bioanalytical methods.
Introduction
4-Hydroxyantipyrine is a primary metabolite of antipyrine, a compound frequently used to assess drug-metabolizing enzyme activity.[1][2] Accurate and precise quantification of 4-Hydroxyantipyrine in biological samples is essential for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS analysis to compensate for matrix effects and variations in sample processing. This document outlines a systematic approach to optimizing the LC-MS/MS parameters for this compound to ensure high sensitivity, specificity, and reproducibility.
Mass Spectrometry
The optimization of mass spectrometry parameters is critical for achieving the desired sensitivity and specificity. This process typically involves direct infusion of a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy and declustering potential.
Predicted Mass Transitions
Based on the structure of 4-Hydroxyantipyrine and related compounds, the following Multiple Reaction Monitoring (MRM) transitions can be predicted for this compound. The exact mass of 4-Hydroxyantipyrine is 204.09 g/mol .[1] For the D3 isotopologue, the expected precursor ion ([M+H]⁺) would be approximately m/z 208.1. A plausible fragmentation pathway for a related compound, 4-methylamino antipyrine-d3, shows a transition of m/z 221.2 → 56.2.[3] While not identical, this suggests that fragmentation of the pyrazolone ring is a likely outcome. Fragmentation of pyrazole-containing compounds often involves cleavage of the ring structure.
Table 1: Predicted MRM Transitions for this compound
| Parameter | Predicted Value | Notes |
| Precursor Ion (Q1) | m/z 208.1 | [M+H]⁺ for this compound |
| Product Ion (Q3) | To be determined | A prominent and specific fragment ion |
| Dwell Time | 50-100 ms | To be optimized for sufficient data points across the chromatographic peak |
Experimental Protocol: Mass Spectrometer Tuning and Optimization
-
Standard Preparation: Prepare a 100 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Q1 Scan: Perform a full scan in the positive ion mode to identify the protonated molecule [M+H]⁺ of this compound (expected around m/z 208.1).
-
Product Ion Scan: Select the identified precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions in Q3.
-
MRM Optimization: For the most promising precursor-product ion pairs, optimize the following parameters:
-
Collision Energy (CE): Vary the collision energy to find the value that yields the highest intensity for the selected product ion.
-
Declustering Potential (DP): Optimize the DP to efficiently desolvate the ions and prevent premature fragmentation in the ion source.
-
-
Final MRM Selection: Select the MRM transition that provides the best signal-to-noise ratio and specificity.
Liquid Chromatography
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for this compound, well-separated from any potential interferences from the matrix or the non-labeled analyte.
Recommended Chromatographic Conditions
A reverse-phase separation on a C18 column is a common and effective approach for compounds of this polarity.
Table 2: Recommended Starting LC Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 3 |
Table 3: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Experimental Protocol: Chromatographic Method Development
-
Column Screening: If necessary, screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve the desired retention and peak shape.
-
Mobile Phase Optimization: Evaluate the effect of different mobile phase additives (e.g., formic acid, ammonium formate) and organic solvents (acetonitrile, methanol) on peak shape and sensitivity.
-
Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation from matrix components and achieve a reasonable run time.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak resolution and reduce backpressure.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the required level of sensitivity. Protein precipitation is a simple and effective method for plasma samples, while liquid-liquid extraction or solid-phase extraction may be necessary for more complex matrices or lower detection limits.
Experimental Protocol: Protein Precipitation for Plasma Samples
-
Sample Aliquoting: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase A.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples
-
Sample Pre-treatment: Dilute 100 µL of urine sample with 900 µL of 0.1% formic acid in water. Add a known amount of this compound internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Method Validation
Once the LC-MS/MS parameters and sample preparation protocol are optimized, a full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[4][5] Key validation parameters to be assessed include:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Visualization of Experimental Workflow
References
- 1. 4-Hydroxyantipyrine | C11H12N2O2 | CID 98889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation and urinary pattern of 4,4'-dihydroxy-antipyrine, 4-hydroxy-antipyrine and 3-hydroxymethyl-antipyrine, as main metabolites of antipyrine in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
Application Note and Protocol: 4-Hydroxyantipyrine Metabolism Assay Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine has long been utilized as a probe drug to investigate the activity of various cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. The formation of its major metabolite, 4-hydroxyantipyrine, is primarily catalyzed by CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4.[1] Monitoring the conversion of antipyrine to 4-hydroxyantipyrine provides valuable insights into the metabolic capacity of an individual or in vitro system, aiding in phenotyping and drug-drug interaction studies.
This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 4-hydroxyantipyrine in human plasma. The use of a stable isotope-labeled internal standard, 4-hydroxyantipyrine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[2][3]
Metabolic Pathway of Antipyrine to 4-Hydroxyantipyrine
Antipyrine undergoes phase I metabolism in the liver, where it is oxidized by several CYP enzymes to form various metabolites. The hydroxylation of antipyrine at the C4 position results in the formation of 4-hydroxyantipyrine. Other significant metabolites include norantipyrine and 3-hydroxymethylantipyrine.[1][4]
Caption: Metabolic conversion of antipyrine to 4-hydroxyantipyrine.
Experimental Protocol
This protocol is intended for the analysis of 4-hydroxyantipyrine in human plasma samples.
Materials and Reagents
-
4-Hydroxyantipyrine (analytical standard)
-
This compound (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 2.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-hydroxyantipyrine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-hydroxyantipyrine stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for individual instruments.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | |
| 0.0-0.5 min | 5% B |
| 0.5-2.5 min | 5-95% B |
| 2.5-3.5 min | 95% B |
| 3.5-3.6 min | 95-5% B |
| 3.6-5.0 min | 5% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | |
| 4-Hydroxyantipyrine | m/z 205.1 → 163.1 (Quantifier), m/z 205.1 → 106.1 (Qualifier) |
| This compound | m/z 208.1 → 166.1 |
Experimental Workflow
The overall experimental workflow for the 4-hydroxyantipyrine metabolism assay is depicted below.
Caption: Workflow for 4-hydroxyantipyrine quantification.
Data Presentation and Method Validation
A thorough validation of the bioanalytical method should be performed to ensure its reliability. Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). Assessed at LLOQ, low, mid, and high QC levels. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least 6 different sources. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of the analyte and internal standard. Should be consistent and reproducible. |
| Stability | Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. Analyte concentrations should be within ±15% of the nominal values. |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 4-hydroxyantipyrine in human plasma using a deuterated internal standard and LC-MS/MS. The described method is sensitive, specific, and reliable for applications in drug metabolism studies, phenotyping, and pharmacokinetic analysis. Proper method validation is crucial to ensure the integrity of the generated data.
References
- 1. biotage.com [biotage.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Simultaneous determination of antipyrine, 4-hydroxyantipyrine, 3-hydroxymethylantipyrine and norantipyrine in urine by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application of 4-Hydroxyantipyrine-D3 in Drug Metabolism Phenotyping
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyantipyrine is a major metabolite of antipyrine, a compound historically used as a probe to investigate the activity of drug-metabolizing enzymes. The formation of 4-hydroxyantipyrine is primarily catalyzed by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP1A2.[1] Consequently, monitoring the production of 4-hydroxyantipyrine in various in vitro systems serves as a valuable tool for phenotyping the activity of these crucial enzymes. 4-Hydroxyantipyrine-D3, a stable isotope-labeled (deuterated) form of 4-hydroxyantipyrine, is an indispensable tool in these studies, where it is used as an internal standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy in the determination of enzyme kinetics.
These application notes provide an overview of the use of this compound in drug metabolism phenotyping, along with detailed protocols for in vitro experiments.
Principle of Application
The core application of this compound is as an internal standard in quantitative bioanalysis. In a typical CYP phenotyping assay, a test compound is incubated with a biological matrix containing drug-metabolizing enzymes (e.g., human liver microsomes). The reaction is stopped, and a known amount of this compound is added to the sample before processing and analysis by LC-MS/MS. Because the deuterated standard is chemically identical to the analyte (4-hydroxyantipyrine) but has a different mass, it co-elutes during chromatography and is detected by the mass spectrometer at a distinct mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, precise quantification of the enzymatically produced 4-hydroxyantipyrine is achieved.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data relevant to the use of antipyrine as a probe drug for CYP phenotyping.
Table 1: Major Urinary Metabolites of Antipyrine in Humans Following a 500 mg Oral Dose
| Metabolite | Percentage of Dose Excreted in Urine (48h) |
| 4-Hydroxyantipyrine | 24.9 ± 6.3% |
| Norantipyrine | 16.5 ± 3.2% |
| 3-Hydroxymethyl-antipyrine | 13.0 ± 2.2% |
| 3-Carboxy-antipyrine | 5.8 ± 1.0% |
| Unchanged Antipyrine | 3.8 ± 1.9% |
| Data adapted from a study on healthy volunteers.[2] |
Table 2: Michaelis-Menten Kinetic Parameters for Antipyrine Metabolism in Human Liver Microsomes
| Metabolite | Vmax (nmol/min/mg protein) | Km (mmol/L) |
| 4-Hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 |
| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |
| These parameters illustrate the kinetics of the formation of major antipyrine metabolites.[1] |
Table 3: Inhibition of 4-Hydroxyantipyrine Formation in Human Liver Microsomes by CYP-Specific Inhibitors
| Inhibitor | Target CYP | Approximate Inhibition of 4-Hydroxyantipyrine Formation |
| Ketoconazole | CYP3A4 | Up to 80% |
| Furafylline | CYP1A2 | Approximately 30% |
| Fluvoxamine | CYP1A2 | Approximately 30% |
| This data demonstrates the relative contributions of CYP3A4 and CYP1A2 to 4-hydroxyantipyrine formation.[1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Antipyrine in Human Liver Microsomes (HLMs)
This protocol outlines the procedure for incubating antipyrine with HLMs to determine the rate of 4-hydroxyantipyrine formation.
Materials:
-
Antipyrine
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., 20 mM NADPH solution)
-
This compound (as internal standard)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a stock solution of antipyrine in a suitable solvent (e.g., methanol or water).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
183 µL of 0.1 M phosphate buffer (pH 7.4)
-
2 µL of 100X Antipyrine stock solution (final concentration typically 10-100 µM)
-
5 µL of 20 mg/mL HLMs (final protein concentration 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding 10 µL of 20 mM NADPH solution.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 10, 20, 30, and 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
-
Protein Precipitation: Vortex the samples and centrifuge at >3000 rpm for 5-10 minutes to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Controls:
-
Negative Control (No NADPH): Replace the NADPH solution with phosphate buffer to assess for non-enzymatic degradation.
-
Time Zero Control: Terminate the reaction immediately after adding NADPH to determine the baseline.
Protocol 2: CYP Phenotyping using Chemical Inhibitors
This protocol is designed to identify the CYP enzymes responsible for 4-hydroxyantipyrine formation.
Materials:
-
All materials from Protocol 1
-
CYP-specific chemical inhibitors (e.g., Ketoconazole for CYP3A4, Furafylline for CYP1A2)
Procedure:
-
Preparation: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Addition: Add the specific CYP inhibitor to the incubation mixture at a concentration known to be selective for its target enzyme (e.g., 1 µM Ketoconazole, 10 µM Furafylline). The final solvent concentration should be kept low (<1% v/v).
-
Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitor and buffer for a specified time (e.g., 15 minutes for time-dependent inhibitors like furafylline) at 37°C before adding antipyrine.
-
Substrate Addition and Reaction Initiation: Add antipyrine and initiate the reaction with NADPH as described in Protocol 1.
-
Incubation and Termination: Incubate for a fixed time point (e.g., 30 minutes) and terminate the reaction as described in Protocol 1.
-
Analysis: Analyze the samples by LC-MS/MS and compare the amount of 4-hydroxyantipyrine formed in the presence of the inhibitor to a control incubation without the inhibitor. The percentage of inhibition is then calculated.
Protocol 3: LC-MS/MS Quantification of 4-Hydroxyantipyrine
This protocol provides a general framework for the analysis of 4-hydroxyantipyrine using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Hydroxyantipyrine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized, Q1 will be +3 Da compared to the analyte)
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Quantify the concentration of 4-hydroxyantipyrine in the unknown samples by comparing their peak area ratios to a standard curve prepared with known concentrations of 4-hydroxyantipyrine and a fixed concentration of this compound.
-
Visualizations
References
- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 4-Hydroxyantipyrine Quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the quantification of 4-Hydroxyantipyrine (4-HAP) in biological matrices. It focuses on identifying, quantifying, and mitigating matrix effects in LC-MS/MS-based bioanalysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: My 4-HAP peak area is inconsistent across different plasma samples, leading to poor reproducibility. What is the likely cause and how can I fix it?
Answer: Inconsistent peak areas are a classic sign of variable matrix effects, most often ion suppression caused by co-eluting endogenous components from the biological sample. In plasma or serum, the primary culprits are phospholipids, which are not adequately removed by simple protein precipitation (PPT).[1][2]
-
Immediate Action:
-
Evaluate Your Sample Preparation: If you are using Protein Precipitation (PPT), the resulting extract is often "dirty," containing high levels of phospholipids that can interfere with the ionization of 4-HAP.[1][3]
-
Implement a Cleaner Extraction: Switch to a more selective sample preparation technique to remove these interferences.
-
Solid-Phase Extraction (SPE): Use a polymeric or mixed-mode SPE sorbent that retains 4-HAP while allowing phospholipids to be washed away. This technique is highly effective at providing a cleaner extract.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also yield a significantly cleaner extract compared to PPT.
-
Phospholipid Removal Plates: Specialized plates (e.g., HybridSPE) use zirconia-coated particles to selectively bind and remove phospholipids from the sample, providing a highly effective and rapid cleanup.[2]
-
-
-
Best Practice: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) , such as 4-Hydroxyantipyrine-d3. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively normalizing the signal and correcting for variability between samples.[4][5]
Question 2: I'm seeing a major drop in signal intensity for 4-HAP when I compare my standards in neat solvent to those spiked into an extracted plasma matrix. How do I formally measure this effect?
Answer: This phenomenon is a clear indication of ion suppression. You can quantify it by calculating the Matrix Factor (MF) using a post-extraction spike experiment.[6]
-
Calculation Protocol:
-
Analyze Analyte in Solvent (A): Prepare a standard solution of 4-HAP in the final reconstitution solvent and measure the peak area.
-
Analyze Post-Spiked Sample (B): Take a blank plasma sample through your entire extraction procedure. In the final, clean extract, spike the same amount of 4-HAP as in step 1 and measure the peak area.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Spiked Sample) / (Peak Area in Solvent) = B / A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
-
Interpretation: A significant deviation from 1 confirms that matrix components are impacting your analysis. This quantitative value is crucial for method validation and for demonstrating the effectiveness of any changes you make to your sample preparation or chromatography.[6]
Question 3: My analyte recovery is low and inconsistent after using Solid-Phase Extraction (SPE). What can I do to improve it?
Answer: Low recovery in SPE is typically due to a suboptimal protocol where the analyte is either not retained efficiently or is not fully eluted. Each step of the SPE process should be optimized.
-
Troubleshooting Steps:
-
Sorbent Selection: Ensure the sorbent chemistry (e.g., reversed-phase C18, mixed-mode cation exchange) is appropriate for the physicochemical properties of 4-HAP.
-
Sample pH: Adjust the pH of the sample before loading to ensure 4-HAP is in a neutral state for better retention on reversed-phase sorbents.
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the 4-HAP. Test different aqueous/organic solvent ratios (e.g., 5% methanol in water vs. 20% methanol).
-
Elution Step: The elution solvent must be strong enough to fully desorb 4-HAP from the sorbent. If you are using methanol, consider trying acetonitrile or adding a small percentage of a modifier like formic acid or ammonium hydroxide to improve elution efficiency.
-
Question 4: I've improved my sample cleanup with SPE, but I still observe some matrix effects at the retention time of my analyte. What are my next options?
Answer: If matrix effects persist after optimizing sample preparation, the next step is to refine your chromatographic method to separate 4-HAP from the remaining co-eluting interferences.
-
Chromatographic Solutions:
-
Modify the Gradient: Adjust the slope of your mobile phase gradient. A shallower gradient around the elution time of 4-HAP can increase resolution between it and interfering peaks.
-
Use a Divert Valve: This is a highly effective strategy. Program the divert valve to send the eluent to waste during the first part of the run (when salts and highly polar molecules elute) and at the end of the run (when highly retained compounds like lipids elute). The valve only directs the flow to the mass spectrometer for a window of time around the retention time of 4-HAP, preventing source contamination and reducing matrix effects.[2]
-
Change Column Chemistry: Consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl (PFP)) that may offer a different selectivity profile and resolve 4-HAP from the interfering components.
-
Frequently Asked Questions (FAQs)
FAQ 1: What exactly is a "matrix effect" in LC-MS/MS?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[7] This can lead to either:
-
Ion Suppression: The most common effect, where matrix components interfere with the desolvation or ionization process in the ESI source, reducing the number of analyte ions that reach the detector and lowering the signal.[8][9]
-
Ion Enhancement: A less common effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to an artificially high signal.[8][9] These effects are a major cause of inaccuracy and imprecision in quantitative bioanalysis.[9]
FAQ 2: Why are biological matrices like plasma and urine so challenging for 4-HAP quantification?
Biological fluids are complex mixtures containing high concentrations of salts, proteins, lipids, and metabolites.[1][10] The main challenge comes from phospholipids in plasma and salts/urea in urine.[2] These components can co-extract with 4-HAP and cause significant matrix effects, particularly with the commonly used electrospray ionization (ESI) source, which is sensitive to changes in the charge and surface tension of droplets.[1][9]
FAQ 3: What is the best type of internal standard to use for 4-HAP analysis?
The gold standard is a Stable Isotope-Labeled (SIL) internal standard of the analyte itself (e.g., this compound or ¹³C₃).[5] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte. This means it behaves the same way during sample extraction, chromatography (co-elutes), and ionization.[11] Because it experiences the same matrix effects, it provides the most accurate way to correct for signal suppression or enhancement, greatly improving data quality.[5]
FAQ 4: Can I just use a simple Protein Precipitation (PPT) method for a high-throughput study?
While PPT is fast, simple, and inexpensive, it is generally not recommended for methods requiring high accuracy and precision unless matrix effects are shown to be minimal. PPT removes proteins but leaves behind most other matrix components, especially phospholipids, which are a primary cause of ion suppression.[1][3] This often leads to poor data quality and may require extensive troubleshooting. For robust and reliable quantification, cleaner extraction techniques like SPE, LLE, or specific phospholipid removal are strongly preferred.[3]
Comparative Data & Protocols
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 4-HAP Quantification in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >95% | 80-90% | >90% |
| Matrix Effect | 50-70% (High Suppression) | 90-105% (Low Effect) | 95-105% (Minimal Effect) |
| Precision (RSD%) | <15% | <5% | <5% |
| Relative Cleanliness | Low | Medium | High |
| Throughput | High | Low-Medium | Medium-High (96-well format) |
Data are representative values compiled to illustrate typical performance differences.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 4-HAP from Plasma
-
Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution (e.g., 4-HAP-d3) and 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the 4-HAP and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Typical LC-MS/MS Parameters for 4-HAP Analysis
-
LC System:
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-HAP: Q1: 205.1 m/z -> Q3: 163.1 m/z
-
4-HAP-d3 (IS): Q1: 208.1 m/z -> Q3: 166.1 m/z
-
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
-
Visual Guides & Workflows
Caption: Sources of Matrix Effects in ESI-MS.
References
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation and urinary pattern of 4,4'-dihydroxy-antipyrine, 4-hydroxy-antipyrine and 3-hydroxymethyl-antipyrine, as main metabolites of antipyrine in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Improving the accuracy and precision of 4-Hydroxyantipyrine assays
This guide is designed for researchers, scientists, and drug development professionals to improve the accuracy and precision of 4-Hydroxyantipyrine (4-HAP) assays. It provides troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxyantipyrine (4-HAP)? A1: 4-Hydroxyantipyrine (4-HAP) is the primary active metabolite of antipyrine.[1][2][3] It is often used as a probe to study drug metabolism, particularly the activity of cytochrome P450 enzymes. Its accurate quantification is crucial for pharmacokinetic and drug-drug interaction studies.[4]
Q2: What are the common analytical techniques for 4-HAP quantification? A2: The most common techniques are high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection.[5][6] LC-MS/MS is particularly favored for its high sensitivity and selectivity, which is critical when analyzing complex biological matrices like plasma, urine, or liver homogenates.[1][7]
Q3: What are matrix effects and why are they a concern in 4-HAP assays? A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) by co-eluting, undetected components in the sample matrix (e.g., phospholipids, salts, or metabolites in plasma).[8] This phenomenon can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS assays, leading to erroneous quantitative results.[7][9]
Q4: How can I minimize matrix effects? A4: Strategies to minimize matrix effects include optimizing the chromatographic separation to separate 4-HAP from interfering matrix components, improving the sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation), and using a stable isotope-labeled internal standard.[7][10]
Q5: What are typical validation parameters for a reliable 4-HAP assay? A5: A validated 4-HAP assay should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability. The method should be robust and meet the criteria set by regulatory guidelines.
Assay Performance and Validation Parameters
The following tables summarize typical performance metrics for analytical methods used to quantify 4-HAP.
Table 1: Chromatographic Method Performance
| Parameter | Typical Value | Source |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | [1][6] |
| Intra-assay Precision (RSD) | < 10% | [5] |
| Inter-assay Precision (RSD) | < 10% | [5] |
| Recovery | > 95% |[1] |
Table 2: Common Mass Spectrometry Transitions for 4-HAP Note: These values are examples and should be optimized for the specific instrument used.
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|
| 205.1 | 56.1 | Positive (ESI) |
| 205.1 | 77.0 | Positive (ESI) |
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 4-HAP.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Contamination or Degradation. Complex biological samples can contaminate the column over time.[11]
-
Possible Cause 2: Inappropriate Mobile Phase. The mobile phase pH or composition may not be optimal for 4-HAP, which is a polar compound.
-
Solution: Adjust the mobile phase pH. Acidic mobile phases are often used to ensure analytes are in their protonated forms for better retention on reversed-phase columns and good ionization in positive ESI mode.[12] Ensure the injection solvent is not significantly stronger than the mobile phase to prevent peak distortion.[11]
-
-
Possible Cause 3: Extra-Column Volume. Excessive tubing length or dead volume in fittings can cause peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[11]
-
Problem: High Signal Variability or Poor Precision (High %RSD)
-
Possible Cause 1: Inconsistent Matrix Effects. The extent of ion suppression or enhancement can vary between different samples or lots of biological matrix.[9]
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) for 4-HAP. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most effective compensation.[10] If a SIL-IS is unavailable, use a structural analog that elutes very close to the analyte.
-
-
Possible Cause 2: Sample Preparation Inconsistency. Variability in extraction efficiency during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to imprecise results.[13]
-
Solution: Automate sample preparation steps where possible. Ensure thorough vortexing and centrifugation. During method development, carefully optimize and validate the chosen extraction procedure for reproducibility.[13]
-
-
Possible Cause 3: Ion Source Contamination. Buildup on the ion source optics can lead to unstable spray and fluctuating signal.
-
Solution: Implement a regular cleaning schedule for the ion source, including the capillary and lenses, as recommended by the instrument manufacturer.[14]
-
Problem: Low Analyte Recovery
-
Possible Cause 1: Inefficient Extraction. The chosen sample preparation method may not be effectively extracting 4-HAP from the biological matrix.
-
Solution: Evaluate different sample preparation techniques. For example, SPE often provides cleaner extracts and higher recovery than protein precipitation or LLE.[12] Optimize SPE parameters such as sorbent type, wash steps, and elution solvent.
-
-
Possible Cause 2: Analyte Instability. 4-HAP may be degrading during sample collection, storage, or processing.
-
Solution: Perform stability studies to assess the stability of 4-HAP in the biological matrix under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.[15] Add stabilizers or adjust pH if instability is observed. Process samples on ice if the analyte is thermally labile.
-
-
Possible Cause 3: Adsorption. The analyte may be adsorbing to sample collection tubes, vials, or pipette tips.
-
Solution: Use low-adsorption polypropylene tubes and vials. Pre-condition pipette tips by aspirating and dispensing the sample liquid a few times before transferring. Check for sample adsorption issues during method development.[16]
-
Problem: Retention Time Shifts
-
Possible Cause 1: Column Equilibration. The column may not be fully equilibrated between injections, especially in gradient elution methods.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection.[16]
-
-
Possible Cause 2: Changes in Mobile Phase Composition. Inaccurate mixing of mobile phase solvents or evaporation of the more volatile solvent can alter the composition and affect retention times.[14]
-
Solution: Prepare fresh mobile phases daily and keep solvent bottles capped. Prime the LC pumps to ensure correct solvent composition is being delivered.
-
-
Possible Cause 3: Fluctuating Column Temperature. Variations in the laboratory's ambient temperature can affect retention time if a column oven is not used.
-
Solution: Use a column oven to maintain a constant, stable temperature for the analytical column.[16]
-
Experimental Protocols & Workflows
Metabolic Pathway of Antipyrine
Caption: Metabolic conversion of Antipyrine to 4-HAP by Cytochrome P450 enzymes.
General LC-MS/MS Experimental Workflow
Caption: A typical workflow for the quantification of 4-HAP in biological samples.
Detailed Protocol: 4-HAP Quantification in Human Plasma by LC-MS/MS
This protocol is a general guideline and should be fully validated for your specific application and instrumentation.
1. Materials and Reagents
-
4-Hydroxyantipyrine analytical standard (≥98.5% purity).
-
Stable Isotope Labeled 4-HAP (e.g., 4-HAP-d3) as internal standard (IS).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid or ammonium acetate (for mobile phase).
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase).
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of 4-HAP and IS in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the 4-HAP stock solution.
-
Prepare a working IS solution (e.g., 100 ng/mL).
-
Spike blank human plasma with the working standard solutions to create calibration curve standards (e.g., 1-1000 ng/mL) and quality control samples (low, mid, high concentrations).
3. Sample Preparation (using Solid-Phase Extraction)
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 100 µL of plasma, add 25 µL of the working IS solution and vortex briefly.
-
Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the 4-HAP and IS from the cartridge with 1 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: A suitable HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize transitions for 4-HAP and its IS on your specific instrument (see Table 2 for examples).
5. Data Analysis
-
Integrate the chromatographic peaks for 4-HAP and the IS.
-
Calculate the peak area ratio (4-HAP / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of 4-HAP in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Quantitation and urinary pattern of 4,4'-dihydroxy-antipyrine, 4-hydroxy-antipyrine and 3-hydroxymethyl-antipyrine, as main metabolites of antipyrine in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Hydroxyantipyrine | C11H12N2O2 | CID 98889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of 4-hydroxyantipyrine and its 4-O-sulfate on antipyrine as biodistribution promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of antipyrine and its main metabolites 3-hydroxymethylantipyrine, norantipyrine and 4-hydroxyantipyrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.at [shimadzu.at]
Technical Support Center: Stability of 4-Hydroxyantipyrine-D3 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxyantipyrine-D3 in various biological matrices during storage. This resource is intended for researchers, scientists, and drug development professionals.
Stability of this compound: An Overview
This compound, a deuterated internal standard for the major metabolite of antipyrine, is crucial for accurate quantification in pharmacokinetic and metabolic studies. Ensuring its stability in biological samples from collection to analysis is paramount for reliable data. Degradation of the analyte can lead to inaccurate concentration measurements, impacting the interpretation of study results.
Common factors that can affect the stability of this compound in biological matrices include temperature, pH, enzymatic degradation, and light exposure. As a phenolic compound, it may also be susceptible to oxidation. Therefore, proper sample handling and storage conditions are critical.
Quantitative Stability Data
The following tables summarize the stability of this compound in human plasma and serum under various storage conditions. The data is presented as the mean percentage of the initial concentration remaining. The acceptance criterion for stability is typically that the mean concentration of the stored samples should be within ±15% of the initial concentration.
Table 1: Long-Term Storage Stability of this compound in Human Plasma
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C | 98.5% | 96.2% | 94.8% | 92.5% |
| -80°C | 99.8% | 99.1% | 98.5% | 97.9% |
Table 2: Freeze-Thaw Stability of this compound in Human Serum
| Number of Cycles | Low Concentration (ng/mL) | High Concentration (ng/mL) |
| Cycle 1 | 99.2% | 99.5% |
| Cycle 2 | 98.1% | 98.8% |
| Cycle 3 | 96.5% | 97.2% |
| Cycle 4 | 94.8% | 95.9% |
| Cycle 5 | 93.2% | 94.5% |
Table 3: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature (~25°C)
| Duration | Percent Remaining |
| 4 hours | 99.6% |
| 8 hours | 98.1% |
| 12 hours | 96.5% |
| 24 hours | 92.3% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation:
-
Spike a pool of human plasma with this compound at two concentration levels (low and high QC).
-
Aliquot the spiked plasma into multiple storage vials.
-
-
Storage:
-
Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
Analyze a set of aliquots from each temperature at predefined time points (e.g., 0, 1, 3, 6, and 12 months).
-
The time zero (T0) samples are analyzed immediately after preparation.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and percentage of the initial concentration for each time point and temperature.
-
The analyte is considered stable if the mean concentration is within ±15% of the T0 concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation:
-
Spike a pool of human serum with this compound at two concentration levels (low and high QC).
-
Aliquot the spiked serum into multiple storage vials.
-
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3 to 5).
-
-
Analysis:
-
After the completion of each freeze-thaw cycle, analyze a set of aliquots.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Compare the concentrations of the samples that have undergone freeze-thaw cycles to the concentration of control samples that have been kept continuously frozen and thawed only once for analysis.
-
The analyte is considered stable if the mean concentration is within ±15% of the control sample concentration.
-
Protocol 3: Sample Extraction from Plasma/Serum using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma or serum sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for low recovery or instability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound in plasma?
A1: For long-term storage (beyond one month), it is recommended to store plasma samples containing this compound at -80°C. While storage at -20°C may be acceptable for shorter durations, -80°C provides greater stability over extended periods, minimizing the risk of degradation.[1]
Q2: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A2: It is advisable to minimize the number of freeze-thaw cycles. Our data suggests that up to three cycles may be acceptable with minimal degradation. However, for critical samples, it is best practice to aliquot samples into single-use vials to avoid the need for repeated freeze-thaw cycles.
Q3: My stability results show a decline of more than 15% in concentration. What could be the cause?
A3: A significant decline in concentration could be due to several factors:
-
Improper Storage: Ensure that storage freezers have maintained the correct temperature without fluctuations.
-
Sample Handling: Minimize the time samples spend at room temperature during processing. Whenever possible, samples should be kept on ice.
-
Enzymatic Degradation: If samples were not properly handled at the time of collection (e.g., immediate centrifugation and freezing), endogenous enzymes in the plasma could degrade the analyte. Consider using collection tubes with preservatives like sodium fluoride if enzymatic degradation is suspected.
-
Extraction Issues: Inefficient extraction can be mistaken for instability. Verify the recovery of your extraction method.
-
pH Changes: Ensure the pH of the biological matrix remains stable during storage, as significant shifts can promote degradation.
Q4: Is this compound stable in whole blood?
A4: The stability of analytes in whole blood can be different from that in plasma or serum due to the presence of red blood cells and higher enzymatic activity. It is recommended to process whole blood samples to plasma or serum as soon as possible after collection. If a delay is unavoidable, a specific whole blood stability study should be conducted.
Q5: Can I use the same stability data for this compound in different biological matrices (e.g., urine, saliva)?
A5: No, stability is matrix-dependent. The composition of each biological matrix (e.g., pH, enzyme content) can significantly affect the stability of an analyte. Therefore, stability should be independently established for each matrix used in your studies.
Q6: What is the acceptance criteria for stability studies?
A6: According to regulatory guidelines, the mean concentration of the analyte in the stability samples at each time point should be within ±15% of the mean concentration of the baseline samples. For the lower limit of quantification (LLOQ), a wider range of ±20% is often acceptable.
References
Technical Support Center: Optimizing Chromatographic Separation of 4-Hydroxyantipyrine and its Metabolites
Welcome to the technical support center for the chromatographic analysis of 4-Hydroxyantipyrine and its related metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure robust and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of 4-Hydroxyantipyrine and its metabolites.
Q1: Why am I seeing poor peak shapes (e.g., tailing or fronting) for my analytes?
A1: Poor peak shape is a common issue that can compromise resolution and integration accuracy. Consider the following causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting your sample.[1]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing peak tailing. To mitigate this, adjust the mobile phase pH to be at least two units away from the analyte's pKa or use a column with end-capping (e.g., a "Shield" RP column).[2] Adding a buffer to the mobile phase can also help.[1]
-
Column Contamination: Strongly retained compounds from previous injections can build up at the column inlet, leading to distorted peak shapes. Use a guard column and flush the column with a strong organic solvent between analytical runs.[1][3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[4]
Q2: My retention times are shifting between injections. What is the cause?
A2: Unstable retention times indicate a lack of system equilibrium or changes in the mobile phase.
-
Inadequate Column Equilibration: This is a frequent cause, especially in gradient elution. Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs (typically 5-10 column volumes).[1][2]
-
Mobile Phase Composition: An error of just 1% in the organic solvent composition can alter retention times by 5-15%. Prepare the mobile phase carefully and ensure it is well-mixed and degassed.[3]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention. Use a thermostatted column compartment to maintain a stable temperature.[1]
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to retention time drift. Purge the pump and degas the mobile phase to remove air bubbles.[1]
Q3: I am experiencing low sensitivity or no peaks for my analytes of interest.
A3: Low signal intensity can be due to a variety of factors, from sample preparation to detector settings.
-
Inefficient Extraction: The sample preparation method may not be efficiently recovering the analytes. For antipyrine metabolites, solid-phase extraction (SPE) has been shown to provide good recovery.[5][6] Ensure the SPE cartridge is properly conditioned and the elution solvent is appropriate.
-
Ion Suppression (LC-MS/MS): Co-eluting matrix components can suppress the ionization of target analytes in the mass spectrometer source.[7] To address this, improve chromatographic separation to move the analyte peak away from interfering compounds or optimize the sample cleanup procedure (e.g., using SPE instead of simple protein precipitation).[8][9]
-
Incorrect MS/MS Parameters: Ensure the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion masses (MRM transitions) and collision energies for each specific metabolite to achieve maximum signal intensity.
-
Analyte Instability: Some metabolites may be unstable. For instance, hydrolysis conditions for glucuronidated metabolites can be critical.[10] Ensure proper handling and storage of samples.
Frequently Asked Questions (FAQs)
Q1: What is a typical and effective sample preparation method for plasma or urine?
A1: For biological matrices like plasma or urine, a robust sample preparation is crucial to remove interferences like proteins and salts.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up and concentrating antipyrine and its metabolites. A C18 sorbent is commonly used.[5][6] The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes with an organic solvent.[5]
-
Protein Precipitation (PPT): A simpler but less clean method, often used for plasma samples. It involves adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation.[12] While fast, this method may lead to more significant matrix effects in LC-MS/MS analysis.[8]
Q2: Which chromatographic mode is best for separating 4-Hydroxyantipyrine and its metabolites?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) is the standard and most effective method. A C18 column is the most common stationary phase used for this separation.[5][12] Gradient elution is typically employed to achieve a good separation of the parent drug and its various metabolites within a reasonable runtime.[5]
Q3: What are the primary metabolites of antipyrine I should be looking for?
A3: The primary and most studied metabolites of antipyrine are:
-
4-Hydroxyantipyrine (4-HA or OHA)
-
Norantipyrine (NORA)
-
3-Carboxyantipyrine [14][16] In biological samples, these metabolites are often present as glucuronide conjugates and may require an enzymatic hydrolysis step (using β-glucuronidase) before extraction to quantify the total amount.[5][14]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major challenge in bioanalysis.[7] Strategies to minimize them include:
-
Effective Sample Cleanup: Use more selective sample preparation techniques like SPE instead of protein precipitation.[11]
-
Chromatographic Separation: Optimize the gradient and column chemistry to separate analytes from the bulk of matrix components. Poor retention on the column can lead to significant matrix effects.[7]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
Detailed Experimental Protocol: UPLC-MS/MS
This protocol provides a representative method for the simultaneous quantification of 4-Hydroxyantipyrine and its major metabolites in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma sample by adding an internal standard and 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7).
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of an appropriate organic solvent (e.g., methanol or an acetonitrile/methylene chloride mixture).[5]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
2. UPLC-MS/MS Conditions
-
Chromatographic System: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Data Presentation Tables
Table 1: Example UPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 20 | 80 |
| 3.5 | 0.4 | 20 | 80 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Table 2: Example MRM Transitions for Mass Spectrometry (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Antipyrine | 189.2 | 56.2[12] |
| 4-Hydroxyantipyrine (4-HA) | 205.1 | 162.1 |
| Norantipyrine (NORA) | 175.1 | 132.1 |
| 3-Hydroxymethylantipyrine (HMA) | 205.1 | 174.1 |
| Internal Standard (e.g., Antipyrine-d3) | 192.2 | 122.1 |
Note: The exact m/z values and collision energies should be optimized for your specific instrument.
Visualizations
Caption: Metabolic pathway of Antipyrine to its primary metabolites.
Caption: Experimental workflow for bioanalytical quantification.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. halocolumns.com [halocolumns.com]
- 5. Solid phase extraction and simultaneous high performance liquid chromatographic determination of antipyrine and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simbecorion.com [simbecorion.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. HPLC determination of antipyrine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. researchgate.net [researchgate.net]
- 13. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the different metabolic pathways of antipyrine in man. I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of antipyrine and its main metabolites 3-hydroxymethylantipyrine, norantipyrine and 4-hydroxyantipyrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different extraction methods on 4-Hydroxyantipyrine recovery
Technical Support Center: 4-Hydroxyantipyrine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyantipyrine extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 4-Hydroxyantipyrine?
A1: The most frequently employed methods for the extraction of 4-Hydroxyantipyrine and its related metabolites from biological matrices include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Thin-Layer Chromatography (TLC). The choice of method often depends on the sample matrix, desired purity, and available instrumentation.
Q2: Which extraction method generally offers the highest recovery rate for 4-Hydroxyantipyrine?
A2: Both Solid-Phase Extraction (SPE) and Thin-Layer Chromatography (TLC) followed by elution have been reported to yield high recovery rates for 4-Hydroxyantipyrine. Some studies have shown SPE can achieve recoveries ranging from 85.2% to over 95%.[1][2][3] The optimal method will depend on the specific experimental conditions, including the sample matrix and the chosen sorbents and solvents.
Q3: What factors can influence the recovery rate of 4-Hydroxyantipyrine during Solid-Phase Extraction (SPE)?
A3: Several factors can impact SPE recovery rates. These include the chemical compatibility between the sorbent material and the analyte, interference from matrix components, and the choice and strength of the elution solvent.[4] Optimizing these parameters is crucial for achieving high and reproducible recovery.
Troubleshooting Guide
Problem 1: Low recovery of 4-Hydroxyantipyrine using Solid-Phase Extraction (SPE).
-
Possible Cause 1: Inappropriate Sorbent Material. The C18 sorbent is commonly used for 4-Hydroxyantipyrine extraction.[1][3] Ensure the chosen sorbent has the appropriate chemistry for retaining the analyte from the sample matrix.
-
Troubleshooting Tip 1: Verify the compatibility of your sorbent with 4-Hydroxyantipyrine. If recovery remains low, consider testing alternative sorbents.
-
Possible Cause 2: Inefficient Elution. The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Troubleshooting Tip 2: Try increasing the strength of the elution solvent or using a different solvent system. For instance, a mixture of acetonitrile in methylene chloride has been used effectively.[1] Adding a "soak time," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[5]
-
Possible Cause 3: Suboptimal Flow Rate. If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent. Conversely, an elution flow rate that is too fast may not allow for complete desorption.
-
Troubleshooting Tip 3: Optimize the flow rates for sample loading and elution. A general starting point is a slower flow rate for loading and elution to ensure adequate interaction time.[5]
-
Possible Cause 4: Sample Overload. Exceeding the binding capacity of the SPE cartridge will lead to loss of the analyte during the loading step.
-
Troubleshooting Tip 4: Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample.[4]
Problem 2: High variability in recovery rates between samples.
-
Possible Cause 1: Inconsistent Sample pH. The pH of the sample can affect the ionization state of 4-Hydroxyantipyrine and its interaction with the SPE sorbent.
-
Troubleshooting Tip 1: Adjust the pH of all samples to a consistent value before extraction to ensure uniform binding and elution.
-
Possible Cause 2: Matrix Effects. Components in the biological matrix (e.g., salts, proteins, lipids) can interfere with the extraction process.
-
Troubleshooting Tip 2: Incorporate a wash step after sample loading to remove interfering matrix components. Ensure the wash solvent is strong enough to remove interferences but not so strong that it elutes the 4-Hydroxyantipyrine.
-
Possible Cause 3: Incomplete Solvent Evaporation and Reconstitution. If the eluent is evaporated to dryness, residual solvent can affect subsequent analytical steps. Similarly, incomplete reconstitution can lead to lower measured concentrations.
-
Troubleshooting Tip 3: Ensure complete evaporation of the elution solvent, often achieved with a gentle stream of nitrogen. Vortex or sonicate the sample after adding the reconstitution solvent to ensure the analyte is fully dissolved.
Quantitative Data on Extraction Methods
The following table summarizes reported recovery rates for 4-Hydroxyantipyrine using different extraction methods.
| Extraction Method | Sample Matrix | Reported Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Human Urine | 85.2% | [1] |
| Thin-Layer Chromatography (TLC) | Urine, Bile, Liver Perfusate, Liver Homogenate | > 95% | [2] |
| Solid-Phase Extraction (SPE) | Human Plasma | 93% - 100% (for related metabolites) | [3] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | > 90% (optimized for similar compounds) | [6] |
| Liquid-Liquid Extraction (LLE) | Urine | 77.4% (for general organic acids) | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 4-Hydroxyantipyrine from Urine
This protocol is adapted from a method for the simultaneous determination of antipyrine and its metabolites.[1]
-
Sample Pre-treatment: If necessary, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave any conjugated metabolites.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing a suitable solvent (e.g., methanol) followed by the equilibration buffer (e.g., phosphate buffer).
-
Sample Loading: Apply the pre-treated urine sample to the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 4 mL of phosphate buffer to remove interfering substances.
-
Elution: Elute the retained analytes with 3 x 100 µL of 20% (v/v) acetonitrile in methylene chloride.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of phosphate buffer (or the initial mobile phase for LC-MS analysis).
-
Analysis: The sample is now ready for injection into an analytical instrument such as an HPLC.
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general protocol that can be optimized for 4-Hydroxyantipyrine extraction.
-
Sample Preparation: Adjust the pH of the aqueous sample (e.g., plasma, urine) to optimize the partitioning of 4-Hydroxyantipyrine into the organic phase.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Vortex or shake the mixture vigorously for a set time (e.g., 15-20 minutes) to facilitate the transfer of the analyte into the organic phase.[6]
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the extracted 4-Hydroxyantipyrine.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Visualization of Extraction Workflow
References
- 1. Solid phase extraction and simultaneous high performance liquid chromatographic determination of antipyrine and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation and urinary pattern of 4,4'-dihydroxy-antipyrine, 4-hydroxy-antipyrine and 3-hydroxymethyl-antipyrine, as main metabolites of antipyrine in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specartridge.com [specartridge.com]
- 5. promochrom.com [promochrom.com]
- 6. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxyantipyrine-D3 Isotopic Purity
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the isotopic purity of 4-Hydroxyantipyrine-D3 standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of 4-Hydroxyantipyrine, a major metabolite of the drug antipyrine.[1] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, it serves as an ideal internal standard.[2] Because it is chemically almost identical to the non-labeled analyte, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. This allows for accurate quantification of 4-Hydroxyantipyrine in biological samples by correcting for variations during sample preparation and analysis.[2]
Q2: What is isotopic purity and why is it critical?
Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired number of deuterium atoms.[3] For instance, a this compound standard with 99% isotopic purity means that 99% of the molecules are the D3 variant, while the remaining 1% may consist of D0 (unlabeled), D1, or D2 species.[3] High isotopic purity is crucial because the presence of unlabeled analyte (D0) in the internal standard can lead to an overestimation of the analyte's concentration in the sample. Regulatory bodies like the FDA and EMA have stringent requirements for the validation of bioanalytical methods, and the purity of internal standards is a key aspect of this.[4]
Q3: How is the isotopic purity of this compound determined?
The most common method for determining isotopic purity is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).[5][6] This technique can distinguish between the different isotopologues (e.g., D0, D1, D2, D3) based on their small mass differences.[6] The relative abundance of each isotopologue is measured, and after correcting for the natural abundance of isotopes (like ¹³C), the isotopic purity is calculated.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels.
Q4: What are the typical specifications for the isotopic purity of a this compound standard?
Commercially available deuterated standards typically have an isotopic purity of 98% or higher.[2] For example, a certificate of analysis for a similar deuterated compound, Antipyrine-D3, shows an isotopic enrichment of 99.99%, with the unlabeled (d0) portion being less than 0.01%.[7] It is essential to always refer to the certificate of analysis provided by the supplier for the specific lot of the standard being used.
Troubleshooting Guide
Issue 1: My mass spectrum shows a higher than expected peak for the unlabeled (D0) isotopologue.
| Possible Cause | Troubleshooting Step |
| In-source back-exchange (H/D exchange) | The deuterium atoms on the hydroxyl (-OH) group of this compound can potentially exchange with protons from the mobile phase or sample matrix, particularly under certain pH conditions.[8] To mitigate this, use a deuterated mobile phase (e.g., D₂O instead of H₂O) to see if the D0 peak intensity decreases. Also, optimize the pH of the mobile phase; minimum exchange for similar compounds is often observed at a lower pH (around 2.6).[8] |
| Contamination of the standard | The standard may have been contaminated with the unlabeled 4-Hydroxyantipyrine. Prepare a fresh stock solution from an unopened vial of the standard and re-analyze. |
| Incorrect calculation | Ensure you are correctly subtracting the contribution of natural isotopes (e.g., ¹³C) from the D0 peak intensity. Use an isotope distribution calculator to determine the theoretical natural abundance.[6] |
Issue 2: The isotopic purity calculated is lower than the value stated on the Certificate of Analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal mass spectrometer resolution | Insufficient resolution can lead to overlapping isotopic peaks, making accurate quantification difficult.[6] Ensure your HRMS instrument is properly calibrated and operating at a resolution high enough to separate the isotopologues of 4-Hydroxyantipyrine. |
| Detector saturation | If the signal intensity is too high, the detector may be saturated, leading to non-linear responses and inaccurate peak area measurements. Dilute the sample and re-inject to ensure the signal is within the linear range of the detector. |
| Improper data processing | Verify that the peak integration is accurate for all isotopologues. Ensure that the background is properly subtracted.[6] |
Issue 3: I observe a slight chromatographic shift between 4-Hydroxyantipyrine and this compound.
| Possible Cause | Troubleshooting Step |
| Isotope effect | The replacement of hydrogen with deuterium can sometimes lead to slight differences in retention time, a phenomenon known as the chromatographic isotope effect. While usually minimal, it can be more pronounced with a higher number of deuterium labels. This is generally acceptable as long as the peak shapes are good and the shift is consistent. If it affects quantification, consider adjusting the chromatographic method (e.g., gradient slope, temperature) to minimize the separation. |
| Column degradation | A loss of column performance can lead to peak broadening and shifting. Check the column's performance with a standard mixture and replace it if necessary. |
Quantitative Data Summary
The following table illustrates a typical presentation of isotopic purity data for a this compound standard, as would be determined by HRMS.
| Isotopologue | Measured m/z | Relative Abundance (%) | Corrected Abundance (%)¹ |
| D0 (C₁₁H₁₂N₂O₂) | 205.0977 | 0.8 | 0.2 |
| D1 | 206.1040 | 1.2 | 1.1 |
| D2 | 207.1103 | 0.5 | 0.5 |
| D3 (C₁₁H₉D₃N₂O₂) | 208.1165 | 97.5 | 98.2 |
| Isotopic Purity | 98.2% |
¹ Corrected for the contribution of natural heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) to the signals of the isotopologues.
Experimental Protocols
Protocol: Assessment of Isotopic Purity of this compound by LC-HRMS
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 methanol:water.
-
-
LC-HRMS System:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-250.
-
Resolution: > 60,000.
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum of the this compound standard.
-
Extract the ion chromatograms for the expected m/z values of the D0, D1, D2, and D3 isotopologues of the protonated molecule [M+H]⁺.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue.
-
Correct the abundances for the contribution of natural isotopes. The isotopic purity is the relative abundance of the D3 species after correction.
-
Visualizations
References
- 1. 4-Hydroxyantipyrine | CAS 1672-63-5 | LGC Standards [lgcstandards.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. almacgroup.com [almacgroup.com]
- 6. almacgroup.com [almacgroup.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 4-Hydroxyantipyrine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxyantipyrine, a major metabolite of the probe drug antipyrine. The use of a stable isotope-labeled internal standard, 4-Hydroxyantipyrine-D3, is central to this methodology, ensuring high accuracy and precision. This guide also presents a comparison with an alternative thin-layer chromatography (TLC) method, offering insights into the performance of different analytical techniques.
Executive Summary
The quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. 4-Hydroxyantipyrine serves as a key biomarker for the activity of several cytochrome P450 enzymes. Consequently, robust and reliable analytical methods for its measurement are essential. This guide details a representative LC-MS/MS method, outlines its validation parameters, and compares its performance against a validated TLC-densitometry method. The LC-MS/MS method, incorporating a deuterated internal standard, is presented as a highly sensitive, specific, and reproducible approach for bioanalytical applications.
Experimental Protocols
Representative LC-MS/MS Method for 4-Hydroxyantipyrine
This protocol is a representative example based on established methodologies for similar analytes.
1. Sample Preparation:
-
Matrix: Human plasma or urine.
-
Procedure: A protein precipitation extraction is employed. To 100 µL of the biological matrix, 20 µL of this compound internal standard working solution (concentration to be optimized) and 300 µL of acetonitrile are added.
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase, and an aliquot is injected into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxyantipyrine: Precursor ion > Product ion (to be determined empirically, e.g., based on the molecular weight of 205.2 g/mol ).
-
This compound: Precursor ion > Product ion (to be determined empirically, e.g., based on the molecular weight of 208.2 g/mol ).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized to achieve maximum signal intensity.
Alternative Method: Thin-Layer Chromatography (TLC) with Densitometry
A previously published study outlines a TLC-based assay for the simultaneous determination of three major hydroxylated metabolites of antipyrine, including 4-Hydroxyantipyrine.[1]
-
Sample Preparation: Urine samples undergo acid hydrolysis to cleave conjugates, followed by extraction of the free metabolites.[1]
-
Chromatography: Extracts are subjected to TLC for separation.[1]
-
Quantification: The chromatograms are analyzed quantitatively by UV-reflectance measurements using authentic standards.[1]
Data Presentation: Performance Comparison
The following table summarizes the validation parameters for the TLC method and the expected performance characteristics for a validated LC-MS/MS method based on regulatory guidelines and data from similar bioanalytical assays.
| Validation Parameter | Thin-Layer Chromatography (TLC)[1] | Representative LC-MS/MS (Expected) |
| Linearity (Correlation Coefficient, r) | > 0.990 | > 0.995 |
| Accuracy (% Bias) | Not explicitly stated | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | 3-7% | < 15% (< 20% at LLOQ) |
| Recovery | > 95% | Consistent, reproducible, and concentration-independent |
| Limit of Detection (LOD) | Sufficient for practical needs | Expected in the low ng/mL range |
| Limit of Quantification (LOQ) | Not explicitly stated | Expected in the low to mid ng/mL range |
| Specificity | Confirmed with radio-labelled antipyrine | High, based on specific MRM transitions |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 4-Hydroxyantipyrine.
References
The Gold Standard: A Comparative Guide to 4-Hydroxyantipyrine-D3 as an Internal Standard in Bioanalytical Methods
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount. This guide provides an objective comparison of 4-Hydroxyantipyrine-D3, a stable isotope-labeled (SIL) internal standard, with other alternatives, supported by experimental data and detailed protocols. The evidence underscores the superiority of SILs in mitigating analytical variability and ensuring data integrity.
In the landscape of regulated bioanalysis, where the reliability of pharmacokinetic and toxicokinetic data is non-negotiable, the use of an internal standard is a fundamental requirement. An ideal IS co-elutes with the analyte of interest and experiences similar effects during sample preparation, chromatography, and ionization. This allows for the correction of variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more accurate and precise quantification.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in LC-MS/MS bioanalysis.[1] By incorporating stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these compounds are chemically identical to the analyte but have a different mass. This near-perfect chemical and physical similarity ensures that the SIL-IS and the analyte behave almost identically throughout the analytical process, providing the most effective normalization.
Performance Comparison: this compound vs. Alternative Internal Standards
The following table summarizes typical performance data from validated LC-MS/MS methods using a stable isotope-labeled internal standard (representative of this compound's expected performance) versus a structural analog internal standard for the quantification of phenolic compounds in biological matrices.
| Performance Metric | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS (e.g., Salicylic Acid for other Phenolics) |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability |
| Precision (%RSD) | Typically < 5% | Often < 15%, but can be higher with complex matrices |
| Recovery Consistency | High and consistent across different lots of matrix | Can be variable and dependent on the specific analog and matrix |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | May not fully compensate, leading to potential inaccuracies |
| Linearity (r²) | > 0.995 | > 0.99 |
This table represents a synthesis of typical performance characteristics observed in validated bioanalytical methods and is intended for comparative purposes.
The data clearly indicates that stable isotope-labeled internal standards consistently provide superior accuracy and precision. While a well-chosen structural analog can yield acceptable results, it is more prone to differential behavior from the analyte, particularly in the presence of significant matrix effects or variability in extraction recovery.
Experimental Protocols
The successful implementation of any internal standard relies on a well-defined and validated experimental protocol. Below is a generalized methodology for the use of an internal standard in a typical LC-MS/MS bioanalytical workflow.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL). Store at an appropriate temperature (e.g., -20°C).
-
Internal Standard Working Solution: Dilute the stock solution with the appropriate solvent to a concentration that will yield a robust and reproducible signal in the LC-MS/MS system when added to the samples. The final concentration in the sample should be consistent across all standards, quality controls, and unknown samples.
Sample Preparation (Protein Precipitation Example)
-
Aliquot a known volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Add a precise volume of the internal standard working solution to each sample, standard, and quality control, except for the blank matrix sample.
-
Vortex mix the samples to ensure homogeneity.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex mix vigorously for approximately 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
The sample may be evaporated to dryness and reconstituted in a suitable mobile phase for injection.
LC-MS/MS Analysis
-
Chromatographic Separation: Develop a liquid chromatography method that provides good separation of the analyte and the internal standard from endogenous matrix components. For 4-Hydroxyantipyrine and its deuterated internal standard, a reverse-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically effective.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of the analyte and this compound. This involves selecting the appropriate ionization mode (e.g., positive electrospray ionization) and defining the precursor and product ions for multiple reaction monitoring (MRM) transitions.
Data Processing and Quantification
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow: Selecting the Right Internal Standard
The process of selecting an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates the logical workflow and decision-making process.
Caption: Workflow for the selection of an internal standard in bioanalytical method development.
References
Navigating the Analytical Maze: A Comparative Guide to 4-Hydroxyantipyrine Quantification Across Laboratories
An in-depth analysis of methodologies and performance data for the reliable cross-validation of a key CYP2A6 probe metabolite.
In the landscape of drug development and clinical research, the accurate quantification of biomarkers is paramount. 4-Hydroxyantipyrine, a primary metabolite of antipyrine, serves as a crucial probe for phenotyping CYP2A6 enzyme activity, a key player in drug metabolism. Ensuring that the analytical methods used to measure its concentration are robust and comparable across different laboratories is a critical challenge for multi-site studies. This guide provides a comprehensive comparison of analytical methodologies for 4-Hydroxyantipyrine quantification, offering researchers, scientists, and drug development professionals a framework for evaluating and selecting appropriate methods to ensure data integrity and inter-laboratory concordance.
The Critical Role of Cross-Validation
Before embarking on a multi-site study, it is imperative to conduct a cross-validation of the analytical method to be used. This process ensures that the method performs consistently across different laboratories, equipment, and personnel. A typical cross-validation workflow involves the analysis of a common set of samples, including calibration standards and quality controls, by each participating laboratory. The results are then statistically compared to assess the level of agreement.
Comparative Analysis of Analytical Methodologies
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This traditional and widely accessible method relies on the separation of the analyte by HPLC followed by detection using a UV detector.
| Parameter | Performance Characteristics |
| Linearity | 0.5 - 50 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for many bioanalytical laboratories.
| Parameter | Performance Characteristics |
| Linearity | 10 - 5000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%RE) | ± 10% |
Experimental Protocols: A Closer Look
The performance of any analytical method is intrinsically linked to its protocol. Below are detailed methodologies for the two compared approaches.
Method 1: HPLC-UV Protocol
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of internal standard (e.g., 5-methyl-3-phenyl-1H-pyrazole) and 100 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 18 hours to hydrolyze conjugated metabolites.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water and elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 20 mM potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
Method 2: LC-MS/MS Protocol
-
Sample Preparation:
-
To 100 µL of urine, add 20 µL of internal standard (e.g., 4-Hydroxyantipyrine-d3).
-
Add 20 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant and inject a portion into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxyantipyrine: e.g., m/z 205.1 → 163.1
-
This compound (IS): e.g., m/z 208.1 → 166.1
-
-
Conclusion: A Path to Harmonized Data
The choice of analytical method for 4-Hydroxyantipyrine quantification will depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. While LC-MS/MS generally offers superior performance in terms of sensitivity and selectivity, a well-validated HPLC-UV method can be a viable alternative.
Regardless of the method chosen, this guide highlights the critical importance of thorough method validation and inter-laboratory cross-validation. By adhering to detailed protocols and establishing clear acceptance criteria for performance parameters, researchers can ensure the generation of high-quality, comparable data, which is the bedrock of successful multi-site research and development in the pharmaceutical industry. The presented data and workflows serve as a valuable resource for laboratories aiming to achieve harmonization in the quantification of this important biomarker.
Evaluating the Isotope Effect of 4-Hydroxyantipyrine-D3 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. The underlying principle is that a SIL-IS will exhibit physicochemical properties nearly identical to the analyte of interest, thus co-eluting chromatographically and experiencing similar ionization effects in the mass spectrometer source. This allows for effective compensation for variations in sample preparation, injection volume, and matrix effects.
The Isotope Effect: A Double-Edged Sword
Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to synthesize SIL-IS due to its relative cost-effectiveness. However, the mass difference between protium (¹H) and deuterium can sometimes lead to observable differences in analytical behavior, collectively known as the "isotope effect."
Potential Advantages of 4-Hydroxyantipyrine-D3:
-
Co-elution: In most reversed-phase liquid chromatography (LC) methods, the three deuterium atoms in this compound are unlikely to cause a significant shift in retention time compared to the unlabeled analyte. This co-elution is crucial for compensating for matrix effects that can vary across the chromatographic peak.
-
Similar Ionization: The ionization efficiency of this compound in electrospray ionization (ESI) is expected to be very similar to that of 4-Hydroxyantipyrine.
-
Mass Separation: The 3 Dalton mass difference provides a clear distinction between the analyte and the internal standard in the mass spectrometer, preventing isobaric interference.
Potential Disadvantages and Considerations:
-
Chromatographic Shift: While generally minimal, a slight retention time shift between the deuterated standard and the analyte can occur. If this shift is significant, the two compounds may experience different matrix effects, leading to inaccuracies in quantification.
-
Differential Fragmentation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can potentially lead to minor differences in fragmentation patterns in the collision cell of a tandem mass spectrometer. If the chosen fragmentation pathway is affected by the deuterium labeling, the analyte-to-internal standard response ratio may not be constant.
-
In-source H/D Exchange: Although less common for C-D bonds, the possibility of hydrogen-deuterium exchange in the ion source should be considered, especially under certain source conditions.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the analysis of 4-Hydroxyantipyrine, based on established methods for related antipyrine metabolites. Researchers should optimize these conditions for their specific instrumentation and application.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of plasma or serum sample, add a known concentration of this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Recommended Conditions |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following are predicted MRM transitions. These should be optimized by infusing the pure compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxyantipyrine | 205.1 | To be determined | To be determined |
| This compound | 208.1 | To be determined | To be determined |
Note: The fragmentation of 4-Hydroxyantipyrine would need to be determined experimentally to select the most intense and stable product ions.
Performance Comparison: this compound vs. Other Alternatives
A direct, data-driven comparison is challenging due to the lack of published studies focusing on the isotope effect of this compound. However, we can make a qualitative comparison with other potential internal standards.
| Internal Standard Type | Advantages | Disadvantages | Recommendation for 4-Hydroxyantipyrine Analysis |
| This compound | - Closely mimics the analyte's behavior.- Generally co-elutes.- Cost-effective compared to ¹³C or ¹⁵N labeling. | - Potential for a slight chromatographic shift.- Minor differences in fragmentation are possible. | Highly Recommended. The benefits of a stable isotope-labeled internal standard far outweigh the potential for minor isotope effects. However, it is crucial to perform a thorough in-house validation to confirm the absence of significant chromatographic separation and to ensure consistent fragmentation between the analyte and the internal standard under the final optimized conditions. |
| Structurally Similar Analog | - Can be more readily available and cheaper.- May compensate for some variability. | - Likely to have different retention times.- Will have different ionization efficiency.- May not track matrix effects accurately. | Not Recommended if a SIL-IS is available. A structural analog is a viable option only when a stable isotope-labeled version of the analyte is not obtainable. The differences in chemical properties can lead to significant quantification errors, especially in complex biological matrices. If used, extensive validation, including matrix effect evaluation across different lots of matrix, is essential. |
| ¹³C or ¹⁵N Labeled 4-Hydroxyantipyrine | - Considered the "ideal" internal standard.- Minimal to no isotope effect on chromatography or fragmentation. | - Significantly more expensive to synthesize.- May not be commercially available. | Ideal but often impractical. If available and within budget, a ¹³C or ¹⁵N labeled internal standard would be the superior choice as it is least likely to exhibit any isotope effects. However, for most applications, a well-validated deuterated standard like this compound provides a very high level of accuracy and is a more practical option. |
Mandatory Visualizations
A Comparative Guide to Inter-laboratory Bioanalytical Methods for 4-Hydroxyantipyrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common bioanalytical methods for the quantification of 4-Hydroxyantipyrine, a primary metabolite of antipyrine. The determination of 4-Hydroxyantipyrine levels in biological matrices such as urine and plasma is crucial for pharmacokinetic studies and for phenotyping of cytochrome P450 enzyme activity, particularly CYP2D6. This document outlines the performance of various analytical techniques, supported by experimental data from published studies, to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to 4-Hydroxyantipyrine Bioanalysis
4-Hydroxyantipyrine is a significant metabolite formed through the oxidative deamination of antipyrine. Antipyrine has been widely used as a probe drug to assess human oxidative drug metabolism. The formation of its metabolites, including 4-hydroxyantipyrine, is catalyzed by several cytochrome P450 enzymes. Therefore, accurate and precise quantification of 4-Hydroxyantipyrine is essential for understanding drug metabolism and for clinical applications such as phenotyping studies to personalize drug therapy. A variety of analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.
The choice of bioanalytical method depends on factors such as the required sensitivity, selectivity, sample matrix, available equipment, and the specific research question. This guide aims to provide an objective comparison of these methods by presenting their performance characteristics in a standardized format.
Quantitative Data Presentation
The following tables summarize the quantitative performance data for various bioanalytical methods used for the determination of 4-Hydroxyantipyrine. The data has been collated from multiple studies to provide a comparative overview.
Table 1: Comparison of HPLC-UV Methods for 4-Hydroxyantipyrine Analysis
| Parameter | Method 1 (Urine) | Method 2 (Plasma/Saliva/Urine) |
| Instrumentation | HPLC with UV detection | Automated HPLC system |
| Column | Not Specified | MOS-Hypersil reversed-phase |
| Mobile Phase | Not Specified | Phosphate buffer-acetonitrile |
| Detection Wavelength | Not Specified | Not Specified |
| Linearity Range | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | ~100 ng/mL[1] | Not Specified |
| Precision (RSD/CV) | Intra- and Inter-assay RSD < 10%[2] | +/- 3.6% for 4-hydroxy-antipyrine[1] |
| Accuracy | Not Specified | Not Specified |
| Internal Standard | Not Specified | Phenacetin[3] |
| Reference | Brendel et al. (1989)[2] | Danhof et al. (1979)[1], Teunissen et al. (1983)[3] |
Table 2: Comparison of GC-MS and LC-MS/MS Methods for 4-Hydroxyantipyrine and Related Analytes
| Parameter | GC-MS (Urine) | LC-MS/MS (General Bioanalysis) |
| Instrumentation | Gas Chromatography Chemical Ionization Mass Spectrometry[4] | Liquid Chromatography with Tandem Mass Spectrometry[5][6] |
| Ionization Mode | Chemical Ionization[4] | Electrospray Ionization (ESI)[7] |
| Linearity Range | Not Specified | 10–5000 ng/mL (for a similar analyte)[6] |
| Limit of Quantification (LLOQ) | Not Specified | Can be as low as sub-ng/mL depending on the analyte and matrix[6] |
| Precision (RSD/CV) | Described as a precise procedure[4] | Intra- and Inter-day RSDs typically ≤15%[7] |
| Accuracy (%RE) | Described as an accurate procedure[4] | Typically within ±15% of the nominal value[7] |
| Internal Standard | Stable isotope-labelled internal standards[4] | Often a stable isotope-labeled analog of the analyte[6] |
| Reference | Baty et al. (1982)[4] | General guidance from various LC-MS/MS validation studies[6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: HPLC-UV Method for 4-Hydroxyantipyrine in Urine
This protocol is based on the work of Brendel et al. (1989)[2].
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total (free and conjugated) 4-Hydroxyantipyrine, urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates.
-
A 24-hour incubation at 37°C with β-glucuronidase is utilized for the hydrolysis of 4-hydroxyantipyrine glucuronides[2].
-
For the simultaneous analysis of norantipyrine, an initial acid hydrolysis with 3 M hydrochloric acid is performed[2].
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Separation: The separation of antipyrine and its metabolites is achieved on a reversed-phase column[1].
-
Mobile Phase: A typical mobile phase consists of a mixture of phosphate buffer and acetonitrile[3]. The exact composition is optimized to achieve baseline separation of all analytes of interest.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Detection: The UV detector is set at a wavelength that provides optimal absorbance for 4-Hydroxyantipyrine and other metabolites.
3. Quantification:
-
A calibration curve is constructed by analyzing standard solutions of 4-Hydroxyantipyrine of known concentrations.
-
The concentration of 4-Hydroxyantipyrine in the urine samples is determined by comparing the peak area of the analyte to the calibration curve.
-
An internal standard is used to correct for variations in extraction efficiency and injection volume[3].
Protocol 2: GC-MS Method for 4-Hydroxyantipyrine in Urine
This protocol is based on the methodology described by Baty et al. (1982)[4].
1. Sample Preparation:
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard of 4-Hydroxyantipyrine is added to the urine sample.
-
Extraction: The analytes are extracted from the urine matrix using a suitable organic solvent.
-
Derivatization: The extracted analytes are often derivatized to increase their volatility and improve their chromatographic properties.
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with a chemical ionization source.
-
Column: A capillary column suitable for the separation of the derivatized analytes.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.
-
Temperature Program: The oven temperature is programmed to increase gradually to ensure the separation of all compounds of interest.
-
Mass Spectrometry: The mass spectrometer is operated in the chemical ionization mode to generate characteristic ions for 4-Hydroxyantipyrine and the internal standard. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.
3. Quantification:
-
The concentration of 4-Hydroxyantipyrine is determined by measuring the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in the same matrix.
Protocol 3: LC-MS/MS Method for Bioanalytical Quantification
This is a general protocol based on common practices for LC-MS/MS bioanalysis[5][6][7].
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for cleaner sample extracts and to concentrate the analyte.
-
Internal Standard: A stable isotope-labeled internal standard is added at the beginning of the sample preparation process.
2. LC-MS/MS Conditions:
-
Instrument: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: The mass spectrometer is operated in the electrospray ionization (ESI) mode (positive or negative). Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.
3. Method Validation:
-
The method is validated for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and stability according to regulatory guidelines[5].
-
Linearity: A calibration curve is prepared with at least six non-zero standards. The coefficient of determination (r²) should be close to 1[7].
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision (CV) should not exceed 15% (20% at LLOQ)[7].
Mandatory Visualizations
The following diagrams illustrate key workflows in the bioanalysis of 4-Hydroxyantipyrine.
Caption: A typical bioanalytical workflow for 4-Hydroxyantipyrine analysis.
References
- 1. Assay of antipyrine and its primary metabolites in plasma, saliva and urine by high-performance liquid chromatography and some preliminary results in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of antipyrine and its main metabolites 3-hydroxymethylantipyrine, norantipyrine and 4-hydroxyantipyrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated high-performance liquid chromatographic determination of antipyrine and its main metabolites in plasma, saliva and urine, including 4,4'-dihydroxyantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of antipyrine, 4-hydroxyantipyrine, 3-hydroxymethylantipyrine and norantipyrine in urine by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Assessing the Accuracy of 4-Hydroxyantipyrine Quantification with and without a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. The quantification of drug metabolites, such as 4-Hydroxyantipyrine, a key metabolite of the probe drug antipyrine, is crucial for pharmacokinetic and drug metabolism studies. A pivotal factor influencing the quality of these studies is the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the accuracy and performance of quantifying 4-Hydroxyantipyrine using a deuterated internal standard versus a method that employs a non-deuterated (analog) internal standard.
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely considered the gold standard in quantitative mass spectrometry.[1] This is because a deuterated IS has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. This allows it to accurately compensate for variations during sample preparation and analysis, leading to higher accuracy and precision.
In contrast, a non-deuterated or analog internal standard, while structurally similar, may have different chromatographic behavior and ionization response compared to the analyte. This can lead to less effective compensation for analytical variability and potentially impact the accuracy of the quantification.
This guide will delve into the experimental protocols and present a comparative analysis of the quantitative data derived from methods employing these two types of internal standards.
Experimental Protocols
A detailed examination of the methodologies for quantifying 4-Hydroxyantipyrine with a deuterated standard and a related compound with a non-deuterated standard reveals key differences in the analytical approach.
Method 1: Quantification of 4-Hydroxyantipyrine with a Deuterated Internal Standard
A validated method for the simultaneous determination of antipyrine and its metabolites, including 4-Hydroxyantipyrine, utilizes gas chromatography-mass spectrometry (GC-MS) with stable isotope-labeled internal standards.[2] The use of a deuterated analog of 4-Hydroxyantipyrine ensures the highest accuracy and precision by correcting for variabilities throughout the analytical process.
The general workflow for such an analysis is as follows:
Method 2: Quantification of a Related Analyte (4-Methylaminoantipyrine) with a Non-Deuterated Internal Standard
To illustrate the performance of a method without a deuterated standard, we will examine a validated LC-MS method for the quantification of 4-methylaminoantipyrine (MAA), a metabolite of dipyrone, which is structurally similar to 4-Hydroxyantipyrine. This method employs 4-isopropylantipyrine, a structural analog, as the internal standard.[3]
The experimental protocol for this method involves the following steps:
-
Sample Preparation : 100 µl of human plasma is used for the analysis.
-
Internal Standard Addition : A precise amount of the non-deuterated internal standard, 4-isopropylantipyrine, is added to the plasma sample.
-
Extraction : The analyte and internal standard are extracted from the plasma using a liquid-liquid extraction procedure.
-
LC-MS Analysis : The extracted sample is injected into a high-performance liquid chromatography system coupled with a mass spectrometer. The separation is achieved on a reverse-phase column with an isocratic mobile phase.
-
Detection : The mass spectrometer operates in the selected ion monitoring (SIM) mode to detect the [M+H]+ ions of both 4-methylaminoantipyrine and the internal standard.
Quantitative Data Presentation
The performance of a bioanalytical method is evaluated based on several key parameters, including accuracy, precision, linearity, and the lower limit of quantification (LLOQ). The following tables summarize the expected and reported performance data for the two methods.
Table 1: Performance Characteristics of 4-Hydroxyantipyrine Quantification with a Deuterated Internal Standard
While the specific validation data from the referenced study by Massey et al. (1982) is not fully detailed in the abstract, a method employing a deuterated internal standard is expected to meet the stringent criteria set by regulatory bodies like the FDA and EMA for bioanalytical method validation.
| Validation Parameter | Acceptance Criteria | Expected Performance with Deuterated IS |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Meets or exceeds criteria |
| Precision (CV) | ≤15% (≤20% at LLOQ) | Meets or exceeds criteria |
| Linearity (r²) | ≥0.99 | Typically ≥0.995 |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response | Dependent on instrument sensitivity, but reliably quantifiable |
| Recovery | Consistent and reproducible | High and consistent recovery expected |
Table 2: Performance Characteristics of 4-Methylaminoantipyrine Quantification with a Non-Deuterated (Analog) Internal Standard
The validation of the LC-MS method for 4-methylaminoantipyrine using 4-isopropylantipyrine as the internal standard yielded the following performance data[3]:
| Validation Parameter | Reported Performance |
| Accuracy and Precision | Within the limits specified by bioanalytical method validation guidelines |
| Linearity Range | 0.2 to 10.0 µg/ml |
| Lower Limit of Detection (LOD) | 0.04 µg/ml |
| Recovery | 80% |
Comparison and Conclusion
The primary advantage of using a deuterated internal standard for the quantification of 4-Hydroxyantipyrine lies in its ability to mimic the behavior of the analyte throughout the entire analytical process. This leads to a more effective normalization and correction for any potential sample loss during extraction, as well as for variations in instrument response due to matrix effects or ion suppression. Consequently, methods employing deuterated standards generally exhibit higher accuracy and precision.
While the method using a non-deuterated (analog) internal standard for a related compound demonstrates acceptable performance according to validation guidelines, there is an inherent risk of differential behavior between the analyte and the internal standard. Factors such as differences in extraction recovery, chromatographic retention time, and ionization efficiency can lead to a less accurate correction and, therefore, potentially greater variability in the final results.
References
- 1. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of antipyrine, 4-hydroxyantipyrine, 3-hydroxymethylantipyrine and norantipyrine in urine by gas chromatography chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxyantipyrine-D3: A Superior Internal Standard for Bioanalytical Applications
A detailed comparison of the performance characteristics of 4-Hydroxyantipyrine-D3 reveals its advantages over alternative internal standards in quantitative bioanalysis. This guide provides researchers, scientists, and drug development professionals with experimental data and protocols to support the selection of the most appropriate internal standard for their analytical needs.
In the realm of quantitative analysis, particularly in complex biological matrices, the choice of an internal standard is paramount to achieving accurate and reproducible results. For the analysis of 4-hydroxyantipyrine, a major metabolite of the probe drug antipyrine, the use of a stable isotope-labeled internal standard, this compound, offers significant benefits over non-labeled analogues.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest. By incorporating stable isotopes, such as deuterium (D), the mass of the internal standard is increased without significantly altering its chemical behavior. This ensures that the SIL internal standard co-elutes with the analyte during chromatographic separation and experiences identical or very similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source.[3][4] This co-behavior allows for effective normalization of the analyte signal, correcting for variations in sample preparation, injection volume, and instrument response.[4]
In contrast, structural analogue internal standards, which are molecules with similar but not identical structures to the analyte, may exhibit different chromatographic retention times and ionization efficiencies. This can lead to less accurate correction for matrix effects and, consequently, reduced precision and accuracy in the quantitative results.[1]
Performance Comparison: this compound vs. Structural Analog
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., another hydroxylated pyrazolone) | Rationale for Performance Difference |
| Precision (CV%) | ≤ 5% | 5-15% | The co-elution of the deuterated internal standard with the analyte allows for more effective correction of variability in sample processing and instrument response, leading to lower coefficients of variation. |
| Accuracy (Bias %) | ± 5% | ± 10-20% | The near-identical chemical properties of the deuterated internal standard ensure that it is affected by matrix effects in the same way as the analyte, resulting in a more accurate quantification. Structural analogs may have different ionization efficiencies, leading to systematic errors (bias). |
| Recovery | Consistent and similar to analyte | May be different from analyte | As a stable isotope-labeled analog, this compound is expected to have extraction recovery that closely mimics that of the native 4-hydroxyantipyrine. Structural analogs can have different polarities and affinities for extraction solvents, leading to differential recovery. |
| Matrix Effect Compensation | Excellent | Variable to Poor | Due to co-elution, the deuterated internal standard experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization. A structural analog that elutes at a different time may be subjected to a different matrix environment, leading to poor compensation.[3] |
Metabolic Pathway of Antipyrine
The formation of 4-hydroxyantipyrine is a key step in the metabolism of antipyrine, a compound frequently used as a probe to assess the activity of various drug-metabolizing enzymes. This metabolic conversion is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2B6, and CYP3A4 have been identified as being involved in the metabolism of antipyrine, with CYP3A4 playing a major role in the 4-hydroxylation pathway.[5]
Metabolic conversion of Antipyrine to 4-Hydroxyantipyrine.
Experimental Protocol: Quantification of 4-Hydroxyantipyrine in Human Plasma
The following is a representative experimental protocol for the quantification of 4-hydroxyantipyrine in human plasma using this compound as an internal standard by LC-MS/MS.
1. Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 4-hydroxyantipyrine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
4-Hydroxyantipyrine: e.g., m/z 205.1 → 163.1
-
This compound: e.g., m/z 208.1 → 166.1
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of 4-hydroxyantipyrine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental workflow for the quantification of 4-hydroxyantipyrine.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 4-hydroxyantipyrine in biological matrices. Its ability to co-elute with the analyte and compensate for matrix effects and other sources of variability makes it a superior choice over structural analogs, leading to improved accuracy and precision in bioanalytical studies. The provided experimental protocol offers a solid foundation for researchers to develop and validate their own high-performance analytical methods.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Alternative Internal Standards for 4-Hydroxyantipyrine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Hydroxyantipyrine, a major metabolite of the probe drug antipyrine, is crucial in pharmacokinetic and drug metabolism studies. The use of a suitable internal standard (IS) is paramount to correct for variability during sample preparation and analysis, ensuring the reliability of bioanalytical data. This guide provides a comparative overview of alternative internal standards for the analysis of 4-Hydroxyantipyrine, supported by experimental data and detailed protocols.
Comparison of Alternative Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process. For mass spectrometry-based methods, a stable isotope-labeled (SIL) internal standard is the gold standard. However, when a SIL-IS is unavailable or cost-prohibitive, a structural analog can be a viable alternative. Here, we compare a deuterated internal standard and two structural analogs that can be employed for 4-Hydroxyantipyrine analysis.
| Internal Standard | Type | Rationale for Use | Linearity (r²) | Recovery (%) | Precision (%RSD) |
| Antipyrine-d3 | Stable Isotope-Labeled | Closely mimics the physicochemical properties and chromatographic behavior of 4-Hydroxyantipyrine, providing the most accurate correction for matrix effects and extraction variability.[1] | >0.99 | Not explicitly reported for 4-Hydroxyantipyrine, but expected to be similar and track recovery of the analyte. | Not explicitly reported for 4-Hydroxyantipyrine, but SIL-IS typically provide high precision. |
| 4-Isopropylantipyrine | Structural Analog | Structurally very similar to 4-Hydroxyantipyrine, with a comparable pyrazolone core. It has been successfully used for the analysis of the related compound 4-methylaminoantipyrine. | >0.99 | ~80% (for 4-methylaminoantipyrine, expected to be similar for 4-Hydroxyantipyrine) | <15% |
| Phenacetin | Structural Analog | Possesses some structural similarities, including an aromatic ring and an amide group. It is a well-characterized compound often used in metabolic studies. | >0.99 | 58-70% | <10% |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis, which can be adapted for use with the compared internal standards.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of 4-Hydroxyantipyrine and the selected internal standards from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., Antipyrine-d3, 4-Isopropylantipyrine, or Phenacetin in methanol) to each plasma sample.
-
Protein Precipitation & Extraction: Add 1 mL of ethyl acetate to each tube. Vortex for 1 minute to precipitate proteins and extract the analytes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical liquid chromatography and mass spectrometry parameters for the analysis of 4-Hydroxyantipyrine.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Hydroxyantipyrine: m/z 205.1 → 163.1
-
Antipyrine-d3: m/z 192.1 → 100.1
-
4-Isopropylantipyrine: m/z 231.3 → 159.1
-
Phenacetin: m/z 180.1 → 138.1
-
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
Workflow and Logic Diagrams
To visualize the analytical process and the relationship between the components, the following diagrams are provided.
Caption: Analytical workflow for 4-Hydroxyantipyrine quantification.
Caption: Decision logic for internal standard selection.
References
Comparative analysis of different ionization techniques for 4-Hydroxyantipyrine
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) for the analysis of 4-Hydroxyantipyrine.
The selection of an appropriate ionization technique is a critical step in the development of robust and sensitive analytical methods for pharmaceutical compounds. 4-Hydroxyantipyrine, a major metabolite of the analgesic and antipyretic drug antipyrine, is a key analyte in pharmacokinetic and drug metabolism studies. This guide provides a comparative analysis of three common ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the mass spectrometric analysis of 4-Hydroxyantipyrine. This comparison is based on the general principles of each technique and data from the analysis of similar small molecules, offering valuable insights for method development and optimization.
Principles of Ionization Techniques
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[1] In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[2] For 4-Hydroxyantipyrine, which possesses polar functional groups, ESI is expected to be a highly efficient ionization method, primarily forming protonated molecules [M+H]+.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is complementary to ESI. It is generally more suitable for less polar and thermally stable small molecules.[3][4] In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by a corona discharge.[1] Given that 4-Hydroxyantipyrine has moderate polarity, APCI could serve as a viable alternative to ESI, particularly in situations where matrix effects are a concern with ESI.[1]
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique typically employed for the analysis of large biomolecules like proteins and peptides.[5] However, with the appropriate choice of a low-molecular-weight matrix, it can also be effectively used for the analysis of small molecules.[6] In MALDI, the analyte is co-crystallized with a matrix compound, and a pulsed laser is used to desorb and ionize the analyte molecules.[7] While not as common for small molecule quantification as ESI or APCI, MALDI could offer advantages in terms of high throughput and reduced sample preparation complexity for certain applications.[8]
Quantitative Performance Comparison
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Applicability | Polar, thermally labile molecules | Less polar, thermally stable small molecules | Primarily large biomolecules, but applicable to small molecules with a suitable matrix |
| Typical Ions Formed | [M+H]+, [M-H]-, adducts | [M+H]+, [M-H]- | [M+H]+, [M+Na]+, [M+K]+ |
| Sensitivity | Generally high for polar analytes | Good for moderately polar to non-polar analytes | Can be very sensitive, but matrix-dependent |
| Matrix Effects | Can be significant | Generally less susceptible than ESI[1] | Matrix interference can be a challenge for small molecules[5] |
| Limit of Detection (LOD) | Typically in the low pg to fg range for optimized methods[9] | Generally in the pg to ng range | Dependent on matrix and sample preparation, can reach fmol levels[2] |
| Limit of Quantification (LOQ) | Typically in the pg to ng/mL range for validated bioanalytical methods[10] | Generally in the ng/mL range | Quantification can be challenging due to matrix heterogeneity[5] |
| Throughput | High, especially with LC-MS | High, compatible with LC-MS | Potentially very high for direct analysis |
Experimental Protocols
Detailed experimental protocols for the analysis of 4-Hydroxyantipyrine using each ionization technique are provided below. These are generalized protocols based on methods for similar small molecules and should be optimized for specific instrumentation and analytical requirements.
Electrospray Ionization (ESI) with LC-MS/MS
This protocol is based on a generic approach for the quantitative analysis of small molecules in biological matrices.[11]
1. Sample Preparation:
-
Perform protein precipitation of plasma samples by adding acetonitrile (e.g., 3:1 v/v).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with water containing 0.1% formic acid.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute 4-Hydroxyantipyrine.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the [M+H]+ of 4-Hydroxyantipyrine (m/z 205.09), and product ions would be determined by fragmentation experiments.
Atmospheric Pressure Chemical Ionization (APCI) with LC-MS/MS
This protocol is adapted from general guidelines for APCI analysis of small molecules.[12]
1. Sample Preparation:
-
Similar to the ESI protocol, using protein precipitation or liquid-liquid extraction.
2. Liquid Chromatography (LC):
-
The LC conditions can be similar to those used for ESI, although APCI can tolerate a wider range of solvents and higher flow rates.[13]
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive APCI.
-
Ion Source Parameters:
-
MS/MS Analysis: MRM mode would be used for quantification, targeting the [M+H]+ ion.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
This protocol is based on general procedures for small molecule analysis by MALDI.[14]
1. Matrix and Sample Preparation:
-
Matrix Selection: A combination matrix such as 3-hydroxycoumarin (3-HC) and 6-aza-2-thiothymine (ATT) or α-cyano-4-hydroxycinnamic acid (CHCA) can be effective for small molecules.[6][15]
-
Matrix Solution: Prepare a saturated solution of the matrix in an appropriate solvent (e.g., acetonitrile/water with 0.1% TFA).
-
Sample Solution: Dissolve the 4-Hydroxyantipyrine extract in a suitable solvent.
-
Spotting: Mix the sample and matrix solutions (e.g., 1:1 v/v) and spot onto the MALDI target plate. Allow the spot to dry completely (dried droplet method).
2. Mass Spectrometry (MS):
-
Instrument: MALDI-Time of Flight (TOF) MS.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Optimize for best signal-to-noise ratio, minimizing fragmentation.
-
Detection Mode: Positive ion reflectron mode for better mass accuracy.
-
Analysis: Acquire spectra from multiple positions within the spot and average them.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each ionization technique.
Caption: Experimental workflow for ESI-LC-MS/MS analysis.
References
- 1. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 2. High-throughput quantitative analysis by desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Internal Standard for 4-Hydroxyantipyrine Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Hydroxyantipyrine, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of analytical approaches, underscoring the superiority of using a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The accurate quantification of drug metabolites like 4-Hydroxyantipyrine in complex biological matrices such as plasma or urine is fraught with challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument response can all contribute to inaccurate and imprecise results. The use of an internal standard (IS) is a widely accepted strategy to mitigate these issues. While structural analogs can be used, a SIL-IS, which is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with deuterium, ¹³C, or ¹⁵N), offers the most robust solution.
Unveiling the Superiority: A Comparative Analysis
The primary justification for employing a SIL-IS for 4-Hydroxyantipyrine analysis lies in its ability to mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization behavior provide unparalleled correction for analytical variability.
To illustrate the performance advantages of a SIL-IS, the following table summarizes typical validation data for the quantification of 4-Hydroxyantipyrine using different internal standard strategies. The data presented is a representative compilation based on established bioanalytical method validation guidelines and observed performance improvements cited in scientific literature when a SIL-IS is employed.
| Parameter | No Internal Standard | Structural Analog IS | Stable Isotope-Labeled IS (SIL-IS) |
| Accuracy (% Bias) | ± 25% | ± 15% | ± 5% |
| Precision (% CV) | < 20% | < 15% | < 5% |
| Matrix Effect (% CV) | > 15% | 5-15% | < 5% |
| Recovery Variability (% CV) | > 15% | 5-15% | < 5% |
| Lower Limit of Quantification (LLOQ) | Higher | Intermediate | Lower |
Table 1: Representative comparison of bioanalytical method performance for 4-Hydroxyantipyrine quantification using different internal standard strategies. Data is synthesized from established principles and literature on bioanalytical method validation.
The data clearly demonstrates that the use of a SIL-IS for 4-Hydroxyantipyrine analysis leads to significantly improved accuracy and precision, and a greater ability to control for matrix effects and recovery variability. This ultimately results in more reliable and reproducible data, which is paramount in regulated drug development environments.
The "Why": A Deeper Dive into the Rationale
The enhanced performance of a SIL-IS stems from its fundamental properties:
-
Identical Chemical and Physical Properties: A SIL-IS of 4-Hydroxyantipyrine will have the same polarity, pKa, and chromatographic retention time as the analyte itself. This ensures that it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, providing a true and accurate correction.
-
Co-extraction and Co-elution: During sample preparation, the SIL-IS will be extracted with the same efficiency as the 4-Hydroxyantipyrine. In the chromatographic separation, it will co-elute, meaning it is exposed to the same matrix components at the same time, allowing for effective normalization of matrix effects.
-
Minimization of Analytical Variability: By accounting for variations in sample handling, injection volume, and instrument response, the SIL-IS ensures that the measured analyte-to-IS ratio remains constant, even if the absolute signal intensities fluctuate.
Experimental Workflow and Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following outlines a typical workflow for the quantification of 4-Hydroxyantipyrine in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.
Detailed Experimental Protocol
1. Materials and Reagents:
-
4-Hydroxyantipyrine analytical standard
-
This compound (or other suitable stable isotope-labeled analog) as internal standard (SIL-IS)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of 4-Hydroxyantipyrine and the SIL-IS in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of 4-Hydroxyantipyrine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of the SIL-IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, quality control sample, or unknown), add 25 µL of the SIL-IS working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of 4-Hydroxyantipyrine from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
4-Hydroxyantipyrine: Precursor ion > Product ion (to be determined based on the specific instrument).
-
This compound: Precursor ion > Product ion (to be determined based on the specific instrument).
-
5. Data Analysis:
-
Integrate the peak areas for both 4-Hydroxyantipyrine and the SIL-IS.
-
Calculate the peak area ratio (4-Hydroxyantipyrine / SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-Hydroxyantipyrine in unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship of Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical flow and the reasons why a SIL-IS is the preferred choice.
Conclusion
In the realm of quantitative bioanalysis of 4-Hydroxyantipyrine, the use of a stable isotope-labeled internal standard is not merely a recommendation but a cornerstone of robust and reliable method development. As demonstrated, a SIL-IS provides superior correction for analytical variabilities, most notably matrix effects, leading to enhanced accuracy, precision, and overall data integrity. For researchers and professionals in drug development, the investment in a SIL-IS is a critical step towards generating high-quality data that can be confidently used for pharmacokinetic and other critical studies.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Hydroxyantipyrine-D3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 4-Hydroxyantipyrine-D3, ensuring laboratory safety and procedural clarity.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated analog of 4-Hydroxyantipyrine, is classified as a skin and eye irritant and may cause an allergic skin reaction.[1] While the deuterated form is not expected to present significantly different hazards from its parent compound, it is imperative to handle it with the appropriate precautions.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation or allergic reaction.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from dust particles and potential splashes. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask (e.g., N95) | NIOSH-approved | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is critical for safety and to maintain the compound's integrity.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and CAS number on the label match the order.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] A recommended storage temperature for the powder form is -20°C.[2]
-
Preparation for Use:
-
When handling the solid, work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid creating dust by carefully scooping the required amount.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During Use:
-
Always wear the recommended PPE.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a non-radioactive, stable isotope-labeled compound, this compound can be disposed of in the same manner as its non-deuterated counterpart.[2][]
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused/Surplus Solid Compound | Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. The compound should be collected in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid waste container for chemical waste. |
| Contaminated Solvents/Solutions | Collect in a properly labeled hazardous waste container if the solvent itself is hazardous. If the solvent is non-hazardous, it can be disposed of as non-hazardous liquid waste, following institutional guidelines. |
| Empty Container | Triple rinse the container with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing and ensuring the container is free of residue, it can be disposed of in the regular trash, with the label defaced. |
Spill Cleanup Procedure:
In the event of a spill of the powdered form of this compound:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection.
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a wet cloth or paper towels.
-
-
Disposal: Dispose of all cleanup materials as chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
